molecular formula C23H27FN4O4 B8085312 (Z)-SU14813

(Z)-SU14813

Numéro de catalogue: B8085312
Poids moléculaire: 442.5 g/mol
Clé InChI: CTNPALGJUAXMMC-HKJBKDEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(Z)-SU14813 is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10+/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPALGJUAXMMC-HKJBKDEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Z)-SU14813: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of (Z)-SU14813, a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information presented herein is intended to support research and development efforts by providing detailed insights into its molecular targets, signaling pathways, and the experimental validation of its anti-angiogenic and antitumor activities.

Core Mechanism of Action

This compound, also known as SU14813, is a small molecule inhibitor that exerts its therapeutic effects by competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases.[1][2] This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby disrupting the downstream signaling cascades that are crucial for cell proliferation, migration, survival, and angiogenesis. The primary targets of SU14813 belong to the split-kinase domain family of RTKs, making it an effective agent in cancers where these pathways are dysregulated.[3]

The key molecular targets of SU14813 include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR1 and VEGFR2.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFRα and PDGFRβ.

  • Stem Cell Factor Receptor (KIT).

  • FMS-like Tyrosine Kinase 3 (FLT3).

  • Colony-Stimulating Factor 1 Receptor (CSF1R/FMS).

By simultaneously inhibiting these RTKs, SU14813 effectively cuts off multiple signaling pathways that tumors rely on for growth and the development of a blood supply.[1][3] This multi-targeted approach may offer a more robust therapeutic effect and potentially delay the onset of treatment resistance compared to single-target inhibitors.[3]

Quantitative Inhibition Data

The potency of SU14813 has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary targets.

Table 1: Biochemical (Cell-Free) Kinase Inhibition

Target KinaseIC50 (nM)
VEGFR12[4][5]
VEGFR250[4][5]
PDGFRβ4[4][5]
KIT15[4][5]
PDGFRα4
FLT32-50 µM (Range)[3]
CSF1R/FMS2-50 µM (Range)[3]

Table 2: Cellular Phosphorylation Inhibition

Target ReceptorCell LineIC50 (nM)
VEGFR2Porcine Aortic Endothelial Cells5.2[3][4]
PDGFRβPorcine Aortic Endothelial Cells9.9[3][4]
KITPorcine Aortic Endothelial Cells11.2[3][4]
VEGFR2Transfected NIH 3T3 Cells40
PDGFRβTransfected NIH 3T3 Cells20
KITMo7e Cells6
FLT3-ITDMV4;11 Cells50

Table 3: Cellular Proliferation and Survival Inhibition

Cell Line/ProcessKey Target/StimulusIC50 (nM)
HUVEC SurvivalVEGF-stimulated6.8
U-118MG Growth-50-100[4]
NIH-3T3 ProliferationPDGF-dependent (PDGFRβ overexpressed)Data not specified[3]
OC1-AML5 ProliferationFLT3 Ligand-dependent (wild-type FLT3)Data not specified[3]
MV4;11 ProliferationAutonomous (constitutively active FLT3-ITD)Data not specified[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SU14813 and the general workflow used to characterize its activity.

SU14813_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitor cluster_downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) cluster_cellular_response Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Downstream Signaling Cascades VEGFR->Downstream ATP Phosphorylation PDGFR->Downstream ATP Phosphorylation KIT->Downstream ATP Phosphorylation FLT3->Downstream ATP Phosphorylation SU14813 This compound SU14813->VEGFR Inhibition SU14813->PDGFR Inhibition SU14813->KIT Inhibition SU14813->FLT3 Inhibition Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Migration Migration Downstream->Migration

Caption: Mechanism of this compound action on multiple RTK signaling pathways.

Experimental_Workflow_SU14813 cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_outcomes Endpoints biochem Biochemical Kinase Assays (Cell-Free) cellular_phos Cellular Receptor Phosphorylation Assays ic50 Determine IC50 Values biochem->ic50 cellular_prolif Cellular Proliferation/ Survival Assays cellular_phos->ic50 cellular_prolif->ic50 xenograft Tumor Xenograft Models pk_pd Pharmacokinetic/ Pharmacodynamic Analysis tumor_growth Measure Tumor Growth Inhibition xenograft->tumor_growth biomarker Assess Target Phosphorylation in Tumors pk_pd->biomarker

Caption: General experimental workflow for characterizing SU14813 activity.

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to determine the mechanism of action of SU14813.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinase domains in a cell-free system.

Methodology:

  • Enzyme Source: Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the target RTKs (e.g., VEGFR2, PDGFRβ, KIT) are used.

  • Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to a substrate peptide by the kinase.

  • Procedure:

    • The purified kinase is incubated with a specific substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase reaction buffer.

    • Varying concentrations of SU14813 are added to the reaction wells.

    • The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³³P]ATP).

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 25°C).

    • The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a filter membrane).

    • The amount of incorporated phosphate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each SU14813 concentration relative to a control (DMSO vehicle). IC50 values are determined by fitting the data to a four-parameter logistic curve.

Cellular Receptor Phosphorylation Assays

Objective: To assess the ability of SU14813 to inhibit ligand-induced or constitutive autophosphorylation of target RTKs within a cellular context.

Methodology:

  • Cell Lines: Use of engineered cell lines overexpressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2 or PDGFR-β) or tumor cell lines with endogenous receptor expression (e.g., MV4;11 cells with constitutive FLT3-ITD activity).

  • Procedure:

    • Cells are serum-starved to reduce basal receptor phosphorylation.

    • Cells are pre-incubated with various concentrations of SU14813 or vehicle control.

    • For ligand-dependent assays, cells are stimulated with the specific ligand (e.g., VEGF, PDGF).

    • Following stimulation, cells are lysed to extract proteins.

  • Detection:

    • Receptor phosphorylation is typically measured by ELISA or Western blot.

    • For ELISA, a capture antibody for the total receptor is coated on a plate, and a detection antibody specific to the phosphorylated form of the receptor is used.

    • For Western blot, total protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the phosphorylated and total forms of the target receptor.

  • Data Analysis: The level of phosphorylated receptor is normalized to the total amount of the receptor. IC50 values are calculated based on the dose-dependent inhibition of phosphorylation.

Cell Proliferation and Survival Assays

Objective: To measure the effect of SU14813 on the proliferation and survival of cells whose growth is dependent on the targeted RTK signaling pathways.

Methodology:

  • Cell Lines: A variety of cell lines are used, including:

    • Endothelial cells (e.g., HUVECs) for anti-angiogenic effects.

    • Engineered cell lines (e.g., NIH-3T3-PDGFRβ) for target-specific proliferation.

    • Tumor cell lines with specific mutations (e.g., MV4;11 with FLT3-ITD) for antitumor effects.

  • Procedure:

    • Cells are seeded in multi-well plates.

    • After adherence, cells are treated with a range of SU14813 concentrations in the presence or absence of a specific growth factor (e.g., VEGF for HUVECs).

    • Cells are incubated for a period of 2-5 days.

  • Quantification:

    • Cell viability or proliferation is assessed using colorimetric or fluorometric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures metabolic activity, or crystal violet staining, which measures cell number.

  • Data Analysis: The percentage of inhibition of proliferation or survival is calculated relative to vehicle-treated controls, and IC50 values are determined.

In Vivo Xenograft Tumor Models

Objective: To evaluate the antitumor and anti-angiogenic efficacy of SU14813 in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Implantation: Human or rat tumor cell lines (e.g., renal, colon, glioma) are implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. SU14813 is administered orally (p.o.), often twice daily (BID), at various doses (e.g., 10-80 mg/kg).

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., with calipers) throughout the study.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised for further analysis.

  • Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor tissues can be analyzed for the phosphorylation status of target RTKs (e.g., VEGFR-2, PDGFR-β) at different time points after SU14813 administration.[1] The plasma concentration required for in vivo target inhibition has been estimated to be 100 to 200 ng/mL.[1][3]

Conclusion

This compound is a potent, orally bioavailable, multi-targeted inhibitor of VEGFR, PDGFR, KIT, and FLT3 receptor tyrosine kinases. Its mechanism of action is centered on the direct inhibition of kinase activity, leading to the suppression of key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. The comprehensive preclinical data, supported by robust in vitro and in vivo experimental evidence, validate its broad-spectrum antitumor activity and provide a strong rationale for its clinical investigation in the treatment of advanced malignancies.

References

(Z)-SU14813 Target Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It belongs to the same chemical library that yielded sunitinib and demonstrates significant anti-angiogenic and anti-tumor activities.[2][3] This technical guide provides a comprehensive overview of the target profile of this compound, including its inhibitory activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Target Profile

This compound primarily targets a range of receptor tyrosine kinases, playing a crucial role in tumor progression and angiogenesis. Its main targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (Stem Cell Factor Receptor), and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] By inhibiting these RTKs, this compound effectively blocks downstream signaling pathways, leading to the inhibition of tumor cell proliferation, migration, survival, and angiogenesis.[2][4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: Biochemical IC50 Values of this compound

TargetIC50 (nM)
VEGFR12[4][5][6]
VEGFR250[4][5][6]
PDGFRβ4[4][5][6]
KIT15[4][5][6]
FLT3Data Not Available

Table 2: Cellular IC50 Values of this compound

Target PhosphorylationCell LineIC50 (nM)
VEGFR-2Porcine Aortic Endothelial Cells5.2[4]
PDGFR-βPorcine Aortic Endothelial Cells9.9[4]
KITPorcine Aortic Endothelial Cells11.2[4]
FLT3-ITDMV4;11 CellsNot Specified

Signaling Pathways

This compound exerts its therapeutic effects by intercepting key signaling cascades initiated by its target RTKs. The following diagrams illustrate the primary signaling pathways inhibited by this compound.

VEGFR Signaling Pathway

VEGFR_Signaling cluster_extracellular cluster_membrane cluster_intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT Akt PI3K->AKT Survival Survival AKT->Survival SU14813 This compound SU14813->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by this compound.

PDGFR Signaling Pathway

PDGFR_Signaling cluster_extracellular cluster_membrane cluster_intracellular PDGF PDGF PDGFR PDGFR PDGF->PDGFR GRB2 GRB2 PDGFR->GRB2 PI3K PI3K PDGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival SU14813 This compound SU14813->PDGFR

Caption: Inhibition of the PDGFR signaling pathway by this compound.

KIT Signaling Pathway

KIT_Signaling cluster_extracellular cluster_membrane cluster_intracellular SCF SCF KIT KIT SCF->KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS STAT3 STAT3 KIT->STAT3 AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT3->Differentiation SU14813 This compound SU14813->KIT

Caption: Inhibition of the KIT signaling pathway by this compound.

FLT3 Signaling Pathway

FLT3_Signaling cluster_extracellular cluster_membrane cluster_intracellular FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation SU14813 This compound SU14813->FLT3

Caption: Inhibition of the FLT3 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the target profile of this compound.

Biochemical Kinase Assays

The in vitro inhibitory activity of this compound against various kinases is determined using a standard biochemical assay.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Kinase - Substrate - ATP - this compound Start->Prepare_Reaction Incubate Incubate at 30°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure Kinase Activity (e.g., phosphorylation) Stop_Reaction->Measure_Activity Analyze_Data Analyze Data (IC50 determination) Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a biochemical kinase assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant kinase domains are expressed and purified. A specific peptide substrate for each kinase is synthesized.

  • Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the kinase, its specific substrate, ATP (at a concentration close to its Km), and varying concentrations of this compound.

  • Incubation: The reaction plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Reaction Termination: The kinase reaction is stopped by the addition of a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.

  • Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assays

These assays measure the ability of this compound to inhibit the phosphorylation of its target RTKs in a cellular context.

Phosphorylation_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Treat_Compound Treat with this compound Starve_Cells->Treat_Compound Stimulate_Ligand Stimulate with ligand Treat_Compound->Stimulate_Ligand Lyse_Cells Lyse cells Stimulate_Ligand->Lyse_Cells ELISA Perform Sandwich ELISA for Phosphorylated Receptor Lyse_Cells->ELISA Analyze_Data Analyze Data (IC50 determination) ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cellular receptor phosphorylation assay.

Methodology:

  • Cell Culture: Cells endogenously expressing the target RTK or engineered to overexpress it are cultured in appropriate media.

  • Plating and Starvation: Cells are seeded into 96-well plates and allowed to adhere. They are then serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Ligand Stimulation: The respective ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to the wells to stimulate receptor phosphorylation.

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release the cellular proteins.

  • ELISA: A sandwich ELISA is performed to quantify the amount of the phosphorylated target receptor. A capture antibody specific for the total receptor is coated on the plate, and a detection antibody that recognizes the phosphorylated form of the receptor is used.

  • Data Analysis: The amount of phosphorylated receptor is normalized to the total amount of receptor. The percentage of inhibition of phosphorylation is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion

This compound is a potent multi-targeted RTK inhibitor with a well-defined profile against key drivers of tumor angiogenesis and growth. Its ability to simultaneously block multiple signaling pathways underscores its potential as a valuable tool in cancer research and drug development. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other similar kinase inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Z)-SU14813: Structure, Synthesis, and Mechanism of Action

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the indolinone class of compounds. Its chemical name is 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[1][2] The "(Z)" designation refers to the stereochemistry of the exocyclic double bond, indicating that the higher priority groups on each carbon of the double bond are on the same side.

The structure features a fluoro-substituted oxindole ring linked via a methylidene bridge to a substituted pyrrole carboxamide moiety. This specific arrangement allows for high-affinity binding to the ATP-binding pocket of several receptor tyrosine kinases.

PropertyValueReference
IUPAC Name 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[2]
Molecular Formula C₂₃H₂₇FN₄O₄[1][2][3]
Molecular Weight 442.48 g/mol [2][4]
CAS Number 627908-92-3[2][3][5]
SMILES CC1=C(NC(=C1C(=O)NC--INVALID-LINK--O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O[2][3]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available in a dedicated publication, the synthetic route can be reliably inferred from patents covering pyrrole-substituted 2-indolinone compounds and the well-established synthesis of structurally similar molecules like Sunitinib (SU11248).[1][6][7] The core of the synthesis involves a Knoevenagel condensation between a pyrrole aldehyde precursor and a 5-fluoro-oxindole.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_pyrrole Pyrrole Precursor Synthesis cluster_oxindole Oxindole Precursor cluster_final Final Condensation P1 Pyrrole Carboxylic Acid P2 Amide Coupling P1->P2 (S)-1-amino-3- morpholinopropan-2-ol P3 Formylation P2->P3 Vilsmeier-Haack Reagent P4 Pyrrole Aldehyde Precursor P3->P4 C1 Knoevenagel Condensation P4->C1 O1 5-Fluoro-1,3-dihydro- 2H-indol-2-one O1->C1 F1 This compound C1->F1 Purification

Proposed Synthetic Workflow for this compound.
Experimental Protocols (Plausible Route)

The synthesis can be conceptually divided into three main stages: synthesis of the pyrrole aldehyde, preparation of the oxindole, and the final condensation reaction.

Stage 1: Synthesis of 5-formyl-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (Pyrrole Aldehyde Precursor)

  • Amide Coupling: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is coupled with (S)-1-amino-3-morpholinopropan-2-ol. This is a standard amide bond formation reaction, which can be achieved using a variety of coupling reagents (e.g., HATU, HOBt/EDC) in an appropriate aprotic solvent like DMF or DCM.

    • Dissolve the carboxylic acid and the amine in the chosen solvent.

    • Add the coupling reagents and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the resulting amide by column chromatography.

  • Formylation: The C5 position of the pyrrole ring is formylated to introduce the aldehyde group. This is typically accomplished via a Vilsmeier-Haack reaction.

    • Cool a solution of DMF or N-methylformanilide in a solvent like dichloroethane.

    • Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

    • Add the pyrrole amide from the previous step to the Vilsmeier reagent.

    • Heat the reaction mixture to drive the formylation.

    • After completion, quench the reaction by pouring it into ice-cold aqueous sodium bicarbonate or sodium acetate solution.

    • Extract the product with an organic solvent and purify by crystallization or column chromatography.

Stage 2: Preparation of 5-Fluoro-1,3-dihydro-2H-indol-2-one (Oxindole Precursor)

This is a commercially available starting material. If synthesis is required, it can be prepared through various established methods, often starting from a substituted aniline.

Stage 3: Final Knoevenagel Condensation

This final step joins the two precursors to form this compound.[7]

  • Reaction Setup: Dissolve the pyrrole aldehyde precursor and 5-fluoro-1,3-dihydro-2H-indol-2-one in a suitable solvent, such as ethanol or isopropanol.

  • Catalyst: Add a basic catalyst to facilitate the condensation. Piperidine or pyrrolidine are commonly used for this type of reaction.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The (Z)-isomer is typically the thermodynamically favored product.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product often precipitates out of solution and can be collected by filtration.

  • Final Purification: The crude product is then washed with a cold solvent (e.g., ethanol, ether) and can be further purified by recrystallization to yield this compound of high purity.

Mechanism of Action and Signaling Pathway

This compound is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[6][8] It exerts its therapeutic effects by binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and downstream signaling.

The primary targets of SU14813 include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2)

  • Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β)

  • Stem Cell Factor Receptor (KIT)

  • FMS-like Tyrosine Kinase 3 (FLT3)

By inhibiting these pathways, SU14813 effectively blocks tumor angiogenesis (the formation of new blood vessels), inhibits tumor cell proliferation, and induces apoptosis.[6][8]

Signaling_Pathway cluster_outcomes Cellular Outcomes SU14813 This compound VEGFR VEGFRs SU14813->VEGFR PDGFR PDGFRs SU14813->PDGFR KIT KIT SU14813->KIT FLT3 FLT3 SU14813->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation Survival Tumor Cell Survival KIT->Survival FLT3->Proliferation

Inhibitory Action of this compound on Key Signaling Pathways.

Quantitative Biological Data

The potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for its target kinases.

Table 1: Biochemical IC₅₀ Values for this compound

Target KinaseIC₅₀ (nM)Reference
VEGFR-1 (Flt-1)2[3][4][5]
VEGFR-2 (KDR)50[3][4][5][7]
PDGFR-β4[3][4][5][7]
KIT15[3][4][5][7]
FLT350[3]
CSF1R/FMS20[1]

Table 2: Cellular IC₅₀ Values for this compound

| Cellular Assay | Cell Type | IC₅₀ (nM) | Reference | | :--- | :--- | :--- | | VEGFR-2 Phosphorylation | PAE Cells | 5.2 |[1][5] | | PDGFR-β Phosphorylation | PAE Cells | 9.9 |[1][5] | | KIT Phosphorylation | PAE Cells | 11.2 |[1][5] | | VEGF-stimulated HUVEC Survival | HUVEC | 6.8 |[1][3] |

PAE: Porcine Aortic Endothelial; HUVEC: Human Umbilical Vein Endothelial Cell

Key Experimental Protocols: In Vitro Assays

Growth Factor-Stimulated Endothelial Cell Survival Assay

This assay measures the ability of SU14813 to inhibit the survival signals mediated by growth factors in endothelial cells.[1]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) of passages 4-5 are seeded in 96-well plates at a density of 10,000 cells per well in F12K medium supplemented with 10% FBS.

  • Starvation: After 24 hours, the cells are starved for 18 hours in F12K medium containing 1% FBS to synchronize them and reduce basal signaling.

  • Compound Treatment: The starved cells are then treated with various concentrations of this compound.

  • Stimulation: Immediately following compound addition, cells are stimulated with a specific growth factor, typically 20 ng/mL of either VEGF or bFGF (as a negative control, since it's not a primary target).

  • Incubation: The plates are incubated for 3 days to allow for cell proliferation and survival.

  • Viability Assessment: Cell viability is determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read, and the IC₅₀ values are calculated from the dose-response curves using a non-linear regression fit.[1]

References

(Z)-SU14813 and VEGFR signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Z)-SU14813 and the VEGFR Signaling Pathway

Introduction

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties.[1][2][3] It belongs to a class of small molecules designed to interfere with cellular signaling pathways that are crucial for tumor growth, proliferation, and the formation of new blood vessels (angiogenesis).[4][5] A primary target of SU14813 is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, key mediators of angiogenesis.[4][5] The VEGFR signaling pathway is frequently dysregulated in various malignancies, making it a critical target for cancer therapy.[4] This guide provides a comprehensive overview of this compound, its mechanism of action, its interaction with the VEGFR signaling pathway, and detailed experimental protocols for its evaluation.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by competitively inhibiting the binding of adenosine triphosphate (ATP) to the kinase domain of several RTKs. This inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.[6] While its primary targets are VEGFRs, SU14813 also demonstrates potent inhibitory activity against other RTKs involved in tumorigenesis, including Platelet-Derived Growth Factor Receptors (PDGFR), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1][4][5] This multi-targeted approach allows SU14813 to simultaneously disrupt angiogenesis, tumor cell proliferation, and survival.[4][7]

The VEGFR Signaling Pathway

The VEGFR signaling pathway is central to the process of angiogenesis.[8]

  • Ligand Binding: The process is initiated when a Vascular Endothelial Growth Factor (VEGF) ligand, most notably VEGF-A, binds to its corresponding receptor on the surface of endothelial cells.[9][10]

  • Receptor Dimerization and Autophosphorylation: Ligand binding induces the formation of receptor homodimers or heterodimers, which brings the intracellular kinase domains into close proximity.[9][10] This leads to trans-autophosphorylation of specific tyrosine residues within the cytoplasmic domain of the receptors.[11] VEGFR2 (also known as KDR) is considered the main mediator of the proliferative and migratory signals of VEGF in endothelial cells.[9]

  • Downstream Signal Transduction: The phosphorylated tyrosine residues act as docking sites for various signaling proteins, activating multiple downstream pathways:

    • PLCγ-PKC-MAPK Pathway: Phosphorylation of Tyr1175 on VEGFR2 recruits and activates Phospholipase C gamma (PLCγ).[9][11] PLCγ activation leads to the activation of Protein Kinase C (PKC) and the Ras-Raf-MEK-ERK (MAPK) cascade, which ultimately promotes gene expression related to cell proliferation.[12][13]

    • PI3K-Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) also binds to the phosphorylated Tyr1175, activating the PI3K-Akt signaling pathway.[11] This pathway is critical for promoting endothelial cell survival and migration.[8][12]

This compound inhibits the initial autophosphorylation step, effectively blocking all subsequent downstream signaling events.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_dimer VEGFR2 Dimer VEGF-A->VEGFR2_dimer Binds P_VEGFR2 p-VEGFR2 (pY1175) VEGFR2_dimer->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Recruits & Activates PI3K PI3K P_VEGFR2->PI3K Recruits & Activates SU14813 This compound SU14813->VEGFR2_dimer Inhibits ATP Binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras/Raf/MEK/ERK (MAPK Pathway) PKC->Ras Survival Cell Survival & Migration Akt->Survival Proliferation Cell Proliferation Ras->Proliferation

VEGFR2 signaling pathway and inhibition by this compound.

Data Presentation

Table 1: Biochemical Kinase Inhibition Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of SU14813 against various purified receptor tyrosine kinases.

Target KinaseIC₅₀ (nM)IC₅₀ (µM)Reference(s)
VEGFR1 (Flt-1)20.002[1][2][3][14]
VEGFR2 (KDR)500.05[1][2][14][15]
PDGFRβ40.004[1][2][3][14]
KIT150.015[1][2][3][14]
FGFR1-3.5[14]
c-Met-9[14]
Src-2.5[14]
EGFR->20[14]
Table 2: Cellular Activity of this compound

This table presents the IC₅₀ values of SU14813 in various cell-based assays, reflecting its potency within a cellular context.

AssayCell Type/TargetIC₅₀ (nM)Reference(s)
VEGFR-2 PhosphorylationPorcine Aorta Endothelial Cells5.2[1][7]
PDGFR-β PhosphorylationPorcine Aorta Endothelial Cells9.9[1][7]
KIT PhosphorylationPorcine Aorta Endothelial Cells11.2[1][7]
VEGF-induced SurvivalHuman Umbilical Vein Endothelial Cells (HUVECs)6.8[14]
Cell GrowthU-118MG (Glioblastoma)50 - 100[1]
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

This table highlights the in vivo characteristics of SU14813, including its anti-tumor activity and pharmacokinetic parameters in mice.

ParameterFindingReference(s)
Antitumor Activity
EfficacyRegression, growth arrest, or substantial growth reduction in various xenograft models (e.g., renal, colon, glioma).[7][14][7][14]
DosingEffective at doses ranging from 10 to 80 mg/kg, administered twice daily.[14]
Pharmacokinetics (Mice)
Systemic ClearanceModerate (46 mL/min/kg)[7]
Volume of DistributionModerate (1.5 L/kg), suggesting good tissue distribution.[7]
Plasma Half-life (t₁/₂)1.8 hours[7]
Required Plasma Conc.100 to 200 ng/mL for in vivo target inhibition.[4][7]

Experimental Protocols

In Vitro VEGFR2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human VEGFR2.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to achieve final desired concentrations.

    • Prepare solutions of recombinant human VEGFR2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer.[6]

  • Assay Procedure:

    • In a 96-well plate, add the diluted this compound or a vehicle control (DMSO).[6]

    • Add the recombinant VEGFR2 enzyme to each well.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[6]

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.[6]

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution.

    • Detect the amount of substrate phosphorylation using a suitable method, such as an ELISA-based assay with a phospho-tyrosine specific antibody or radiometric assays.[11]

    • Calculate the percentage of inhibition for each SU14813 concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Receptor Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit ligand-induced VEGFR2 phosphorylation in intact cells.

G cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Analysis A 1. Seed HUVECs in 6-well plates B 2. Serum-starve cells (4-6 hours) A->B C 3. Pre-treat with this compound or vehicle (1-2 hours) B->C D 4. Stimulate with VEGF (e.g., 50 ng/mL, 5-15 min) C->D E 5. Lyse cells in RIPA buffer with inhibitors D->E F 6. Quantify protein (BCA or Bradford assay) E->F G 7. SDS-PAGE & Transfer to PVDF membrane F->G H 8. Western Blot with antibodies (p-VEGFR2, total VEGFR2) G->H I 9. Detect with HRP-conjugated secondary antibody & ECL H->I J 10. Image and quantify band intensity I->J

Workflow for a Cellular Receptor Phosphorylation Assay.

Methodology:

  • Cell Culture and Treatment:

    • Seed endothelial cells (e.g., HUVECs) in 6-well plates and grow to 80-90% confluency.[6]

    • Serum-starve the cells for 4-6 hours in a basal medium to reduce background kinase activity.[6]

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.[6]

    • Stimulate the cells with an optimal concentration of VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.[6]

  • Protein Extraction:

    • Immediately wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]

    • Collect lysates and clarify by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]

    • Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.[6]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[6]

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., pY1175).[6] As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total VEGFR2.[6]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.[6]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine the extent of phosphorylation inhibition.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of VEGF-stimulated endothelial cells.

Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well plate in a complete growth medium and allow them to adhere overnight.

  • Treatment:

    • Starve the cells in a low-serum medium.

    • Replace the medium with a low-serum medium containing various concentrations of this compound (and a vehicle control).

    • Add VEGF to stimulate proliferation to all wells except for the negative control.

  • Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.[6]

  • MTT Addition and Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[7]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

    • Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Methodology:

  • Tumor Implantation:

    • Harvest tumor cells (e.g., C6 glioma or 786-O renal carcinoma) during their exponential growth phase.[7]

    • Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[7]

    • Allow tumors to grow to a palpable, measurable size.

  • Treatment Administration:

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 40-80 mg/kg, twice daily) or a vehicle control to the mice via oral gavage.

  • Efficacy Assessment:

    • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, excise the tumors. A portion can be used for pharmacodynamic analysis (e.g., Western blot for p-VEGFR2) or histological analysis (e.g., CD31 staining for microvessel density) to confirm the anti-angiogenic effect.

  • Data Analysis:

    • Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor that effectively blocks the VEGFR signaling pathway, a critical driver of tumor angiogenesis. Its ability to inhibit VEGFRs, PDGFRs, and other key RTKs translates into significant anti-proliferative and anti-angiogenic activity, as demonstrated in a range of preclinical models.[4][7] The comprehensive data on its inhibitory profile and the detailed methodologies for its evaluation underscore its importance as a research tool and a potential therapeutic agent. The preclinical evidence of broad and potent anti-tumor efficacy supported the progression of SU14813 into Phase I clinical evaluation for advanced malignancies.[4][7]

References

(Z)-SU14813: A Technical Guide to its Inhibitory Effect on PDGFR Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibitory effects of (Z)-SU14813 on Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation. The document details the compound's inhibitory potency, the cellular mechanisms of action, and provides actionable experimental protocols for researchers in the field.

Introduction to this compound and PDGFR Signaling

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It exerts its biological effects by targeting several RTKs involved in angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), KIT, FLT3, and importantly, Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

The PDGF signaling pathway is a critical regulator of cellular processes such as growth, proliferation, and migration.[3] The binding of PDGF ligands to their receptors (PDGFR-α and PDGFR-β) induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. Dysregulation of PDGFR signaling is a known driver in various pathologies, including cancer, making it a key therapeutic target.[3]

Quantitative Analysis of this compound Inhibition

This compound has been demonstrated to be a potent inhibitor of PDGFR phosphorylation in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)Assay Type
PDGFRβ4Cell-free assay
VEGFR12Cell-free assay
VEGFR250Cell-free assay
KIT15Cell-free assay

Data sourced from multiple studies.[1][4]

Table 2: Cellular Inhibitory Activity of this compound
Target PhosphorylationCell LineIC50 (nM)
PDGFR-βPorcine Aorta Endothelial Cells9.9
VEGFR-2Porcine Aorta Endothelial Cells5.2
KITPorcine Aorta Endothelial Cells11.2

These values represent the concentration of this compound required to inhibit the ligand-stimulated phosphorylation of the respective receptor in a cellular context.[1][5]

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PDGFR kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues on the receptor, thereby inhibiting its activation and downstream signaling.

PDGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binding & Dimerization P_PDGFR Phosphorylated PDGFR (Active) PDGFR->P_PDGFR Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_PDGFR->Downstream SU14813 This compound SU14813->PDGFR Inhibition Response Cellular Response (Proliferation, Migration) Downstream->Response

PDGFR signaling and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on PDGFR phosphorylation.

In Vitro PDGFR Kinase Assay for IC50 Determination

This protocol describes a biochemical assay to determine the IC50 of this compound against purified PDGFRβ kinase.

Materials:

  • Recombinant human PDGFRβ kinase

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates (white, opaque)

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to create a range of concentrations for the IC50 curve. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).

  • Kinase Reaction Setup:

    • In a multi-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).

    • Add the PDGFRβ enzyme and the poly (Glu, Tyr) substrate to each well.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the luminescence of the vehicle control as 100% kinase activity and a control with a high concentration of a known potent PDGFR inhibitor as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular PDGFR Phosphorylation Assay

This protocol details a cell-based assay to measure the inhibition of PDGF-induced PDGFR phosphorylation by this compound in NIH-3T3 cells.

Materials:

  • NIH-3T3 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Serum-free DMEM

  • Recombinant human PDGF-BB

  • This compound

  • DMSO

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Anti-phospho-PDGFRβ (e.g., Tyr751) antibody

  • Anti-total-PDGFRβ antibody

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Plating:

    • Culture NIH-3T3 cells in DMEM with 10% FBS.

    • Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation:

    • Wash cells with PBS and replace the growth medium with serum-free DMEM.

    • Incubate for 18-24 hours to reduce basal levels of receptor phosphorylation.

  • Inhibitor Treatment:

    • Prepare various concentrations of this compound in serum-free DMEM.

    • Pre-incubate the serum-starved cells with the this compound solutions or vehicle (DMSO) for 1-2 hours at 37°C.

  • PDGF Stimulation:

    • Stimulate the cells by adding PDGF-BB to a final concentration of 50 ng/mL.

    • Incubate for 5-10 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • To control for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound like this compound on PDGFR phosphorylation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results CellCulture Cell Culture (e.g., NIH-3T3) SerumStarve Serum Starvation CellCulture->SerumStarve Inhibitor Inhibitor Treatment (this compound) SerumStarve->Inhibitor Stimulation Ligand Stimulation (PDGF-BB) Inhibitor->Stimulation Lysis Cell Lysis Stimulation->Lysis Quant Protein Quantification Lysis->Quant Detection Detection of p-PDGFR Quant->Detection WB Western Blot Detection->WB ELISA ELISA Detection->ELISA Data Data Analysis (Densitometry, IC50) WB->Data ELISA->Data

Workflow for assessing PDGFR phosphorylation inhibition.

Conclusion

This compound is a potent inhibitor of PDGFR phosphorylation, with low nanomolar efficacy in both biochemical and cellular contexts.[1][4] Its mechanism of action as an ATP-competitive inhibitor makes it a valuable tool for studying PDGFR signaling and a promising scaffold for the development of anti-cancer therapeutics. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other potential inhibitors on the PDGFR signaling pathway.

References

Investigating Novel Targets of (Z)-SU14813: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with well-documented anti-angiogenic and antitumor properties.[1][2] Its primary mechanism of action involves the inhibition of key RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] While these on-target activities are well-characterized, a comprehensive understanding of a kinase inhibitor's full target profile is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and identifying novel therapeutic applications. This technical guide summarizes the known targets of this compound, provides detailed experimental protocols for the identification of novel targets, and presents visual workflows and signaling pathways to aid in this endeavor.

Known Targets of this compound and Quantitative Data

This compound exhibits potent inhibitory activity against several key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. The following tables summarize the in vitro and cellular inhibitory concentrations (IC50) for its well-established targets.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
VEGFR12[3]
VEGFR250[3]
PDGFRβ4[3]
KIT15[3]

Table 2: Cellular Inhibitory Activity of this compound

Cell Line/TargetIC50 (nM)
Porcine Aorta Endothelial Cells (VEGFR-2)5.2
Porcine Aorta Endothelial Cells (PDGFR-β)9.9
Porcine Aorta Endothelial Cells (KIT)11.2
U-118MG (glioblastoma cell line)50-100[3]

Experimental Protocols for Novel Target Identification

The identification of novel targets and off-target effects is a critical aspect of kinase inhibitor development. The following protocols provide detailed methodologies for three key experimental approaches: in vitro kinase profiling, chemical proteomics, and Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Profiling (KINOMEscan™)

This method assesses the interaction of a test compound with a large panel of kinases. The KINOMEscan™ platform utilizes a competition binding assay.

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.

Experimental Protocol:

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare a series of dilutions to determine the dissociation constant (Kd).

  • Binding Assay:

    • Combine the DNA-tagged kinase, the test compound (this compound), and the immobilized ligand in a multi-well plate.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the wells to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the bound kinase and quantify the amount of the associated DNA tag using qPCR.

  • Data Analysis: The results are expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase. The Kd can be calculated from a dose-response curve.

Chemical Proteomics

Chemical proteomics is an unbiased approach to identify the direct binding targets of a small molecule from a complex protein lysate.

Principle: An immobilized version of the kinase inhibitor is used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

Experimental Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization to a solid support (e.g., sepharose beads). It is crucial that the modification does not significantly alter the compound's binding properties.

  • Cell Culture and Lysis:

    • Culture the cells of interest to a sufficient density.

    • Lyse the cells under non-denaturing conditions to maintain protein integrity and native conformations.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the this compound-immobilized beads.

    • Include a control group with beads that do not have the immobilized compound to identify non-specific binders.

    • For competition experiments, a separate aliquot of the lysate can be pre-incubated with an excess of free this compound before adding the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel trypsin digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment.

Principle: The binding of a ligand (e.g., a kinase inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal shift can be detected by measuring the amount of soluble protein remaining after heat treatment.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specified time to allow for compound entry and target binding.

  • Heat Challenge: Heat aliquots of the treated cell suspension to a range of temperatures in a thermocycler.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways of the known targets of this compound and a general workflow for novel target identification.

cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FLT3L FLT3-L FLT3 FLT3 FLT3L->FLT3 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PLCg PDGFR->PI3K PDGFR->RAS KIT->PI3K KIT->RAS STAT STAT KIT->STAT FLT3->PI3K FLT3->RAS FLT3->STAT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Proliferation PLCg->Proliferation Survival Survival PLCg->Survival Differentiation Differentiation PLCg->Differentiation PI3K->Angiogenesis PI3K->Proliferation PI3K->Survival PI3K->Differentiation RAS->Angiogenesis RAS->Proliferation RAS->Survival RAS->Differentiation STAT->Angiogenesis STAT->Proliferation STAT->Survival STAT->Differentiation

Caption: Signaling pathways inhibited by this compound.

cluster_discovery Novel Target Identification Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation start Start: Kinase Inhibitor (this compound) kinome_scan In Vitro Kinase Profiling (e.g., KINOMEscan) start->kinome_scan chem_proteomics Chemical Proteomics start->chem_proteomics cetsa Cellular Thermal Shift Assay (CETSA) kinome_scan->cetsa Potential Hits chem_proteomics->cetsa Potential Hits biochemical_assays Biochemical Assays (IC50 determination) cetsa->biochemical_assays cellular_assays Cellular Assays (Functional effects) biochemical_assays->cellular_assays end Validated Novel Targets cellular_assays->end

Caption: Experimental workflow for novel target identification.

References

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor for Foundational Cancer Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has emerged as a valuable tool in basic cancer cell biology research.[1][2] Structurally similar to sunitinib, SU14813 exhibits broad-spectrum inhibitory activity against several RTKs implicated in tumor angiogenesis, proliferation, and survival, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and KIT.[1][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, key signaling pathways, quantitative data, and detailed experimental protocols to facilitate its use in the laboratory.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular catalytic domain of multiple RTKs. This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, migration, and survival, as well as tumor-associated angiogenesis.[2][3] The primary targets of SU14813 are members of the split-kinase domain family of RTKs, including VEGFR1, VEGFR2, PDGFRβ, and KIT.[1][4] It also demonstrates inhibitory activity against FLT3, particularly the internal tandem duplication (ITD) mutant form, which is a common driver in acute myeloid leukemia (AML).[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key IC50 values, providing a comparative reference for its activity against different targets and in various cell lines.

Table 1: Biochemical IC50 Values of this compound Against Purified Kinases

Target KinaseIC50 (nM)
VEGFR12[1][4]
VEGFR250[1][4]
PDGFRβ4[1][4]
KIT15[1][4]

Table 2: Cellular IC50 Values of this compound

Cell LineTarget/PathwayIC50 (nM)Assay Type
Porcine Aorta Endothelial Cells (VEGFR-2 overexpressing)VEGFR-2 Phosphorylation5.2[1]Cellular Phosphorylation Assay
Porcine Aorta Endothelial Cells (PDGFR-β overexpressing)PDGFR-β Phosphorylation9.9[1]Cellular Phosphorylation Assay
Porcine Aorta Endothelial Cells (KIT overexpressing)KIT Phosphorylation11.2[1]Cellular Phosphorylation Assay
U-118MG (glioblastoma)Cell Growth50 - 100[1]Growth Inhibition Assay

Signaling Pathways Affected by this compound

The inhibition of multiple RTKs by this compound leads to the simultaneous blockade of several critical signaling pathways involved in cancer progression.

VEGFR2 Signaling Pathway

VEGFR2 is a primary mediator of angiogenesis. Its activation by VEGF-A triggers downstream pathways that promote endothelial cell proliferation, migration, and survival.[1] SU14813 blocks these processes by inhibiting VEGFR2 autophosphorylation.

VEGFR2_Signaling VEGFR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates SU14813 This compound SU14813->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Migration) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PDGFRB_Signaling PDGFRβ Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF-BB PDGFRB PDGFRβ PDGF->PDGFRB Binds PI3K PI3K PDGFRB->PI3K Activates Ras Ras PDGFRB->Ras Activates STAT STAT PDGFRB->STAT Activates SU14813 This compound SU14813->PDGFRB Inhibits Akt Akt PI3K->Akt CellGrowth Gene Expression (Cell Growth, Proliferation, Survival) Akt->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth STAT->CellGrowth KIT_Signaling KIT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF KIT KIT SCF->KIT Binds PI3K PI3K KIT->PI3K Activates Ras_MAPK Ras/MAPK Pathway KIT->Ras_MAPK Activates JAK JAK KIT->JAK Activates SU14813 This compound SU14813->KIT Inhibits Akt Akt PI3K->Akt CellSurvival Gene Expression (Cell Survival, Proliferation) Akt->CellSurvival Ras_MAPK->CellSurvival STAT STAT JAK->STAT STAT->CellSurvival FLT3_ITD_Signaling FLT3-ITD Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) PI3K_Akt PI3K/Akt Pathway FLT3_ITD->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK Activates STAT5 STAT5 FLT3_ITD->STAT5 Activates SU14813 This compound SU14813->FLT3_ITD Inhibits LeukemicGrowth Gene Expression (Leukemic Cell Proliferation and Survival) PI3K_Akt->LeukemicGrowth RAS_MAPK->LeukemicGrowth STAT5->LeukemicGrowth Kinase_Assay_Workflow Biochemical Kinase Assay Workflow A Prepare Kinase Reaction Mix (Purified Kinase, Substrate, Buffer) B Add varying concentrations of this compound (and DMSO control) A->B C Initiate reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP) B->C D Incubate at optimal temperature and time C->D E Stop the reaction D->E F Measure substrate phosphorylation (e.g., scintillation counting, fluorescence) E->F G Calculate IC50 value F->G Phosphorylation_Assay_Workflow Cellular Phosphorylation Assay Workflow A Seed cells in a 96-well plate B Serum-starve cells overnight A->B C Pre-treat with this compound at various concentrations B->C D Stimulate with the corresponding ligand (e.g., VEGF, PDGF) C->D E Lyse cells D->E F Perform Sandwich ELISA: 1. Capture with total protein antibody 2. Detect with phospho-specific antibody E->F G Add substrate and measure signal F->G H Calculate inhibition of phosphorylation G->H Xenograft_Workflow In Vivo Xenograft Model Workflow A Prepare tumor cell suspension B Subcutaneously inject cells into immunocompromised mice A->B C Monitor tumor growth B->C D Randomize mice into treatment groups when tumors reach a specific size C->D E Administer this compound (e.g., oral gavage) and vehicle control daily D->E F Measure tumor volume and body weight regularly E->F G At the end of the study, sacrifice mice and excise tumors F->G H Analyze tumor weight and perform further analysis (e.g., IHC) G->H

References

Preliminary Efficacy of (Z)-SU14813: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information presented herein is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets multiple RTKs involved in critical cancer-related signaling pathways, primarily angiogenesis and tumor cell proliferation. Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] By binding to the ATP-binding site of these kinases, this compound inhibits their phosphorylation and subsequent downstream signaling, leading to the suppression of tumor growth and neovascularization.[2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a panel of kinases and in cellular assays. The following tables summarize the available data for easy comparison.

Table 1: Biochemical Inhibitory Activity of this compound against Key Kinases

Target KinaseIC50 (nM)Source(s)
VEGFR12[1][4]
VEGFR250[1][4]
PDGFRβ4[1][4]
KIT15[1][4]
FLT3Not explicitly quantified in sources, but is a known target.[1][2][3]
CSF1R/FMSNot explicitly quantified in sources, but is a known target.[4]
FGFR13500[3]
EGFR>20000[3]
Src2500[3]
c-Met9000[3]

Table 2: Cellular Inhibitory Activity of this compound

AssayCell LineIC50 (nM)Source(s)
VEGFR-2 PhosphorylationPorcine Aortic Endothelial Cells5.2[4]
PDGFR-β PhosphorylationPorcine Aortic Endothelial Cells9.9[4]
KIT PhosphorylationPorcine Aortic Endothelial Cells11.2[4]
U-118MG Cell GrowthHuman Glioblastoma Cell Line50 - 100[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Protocol:

  • Protein Expression and Purification: The cytoplasmic domains of target receptor tyrosine kinases are expressed as Glutathione S-transferase (GST) fusion proteins in a suitable expression system (e.g., E. coli). The fusion proteins are then purified using glutathione-sepharose affinity chromatography.

  • Kinase Reaction: The kinase reaction is typically performed in a 96-well plate format. Each well contains the purified GST-kinase fusion protein, a suitable substrate (e.g., a synthetic peptide), and ATP (often radiolabeled with ³²P or ³³P).

  • Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction wells at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.

Protocol:

  • Cell Culture: Cells endogenously expressing the target receptor or engineered to overexpress it (e.g., porcine aortic endothelial cells or NIH-3T3 fibroblasts) are cultured in appropriate growth medium.

  • Serum Starvation: Prior to the experiment, cells are typically serum-starved for a period (e.g., 18-24 hours) to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined time.

  • Ligand Stimulation: The cells are then stimulated with the cognate ligand for the target receptor (e.g., VEGF for VEGFR, PDGF for PDGFR) to induce receptor phosphorylation.

  • Cell Lysis: After stimulation, the cells are washed with cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • ELISA-Based Detection: An Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used for detection. A capture antibody specific for the total receptor protein is coated onto the wells of a microplate. The cell lysates are added to the wells, and the receptor protein is captured. A detection antibody that specifically recognizes the phosphorylated form of the receptor, conjugated to an enzyme (e.g., horseradish peroxidase), is then added. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated receptor.

  • Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours (e.g., 2-4 hours) to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Subcutaneous Xenograft Model

This model evaluates the antitumor efficacy of this compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human tumor cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. This compound is typically formulated in a vehicle suitable for oral (p.o.) or intravenous (i.v.) administration and given to the treatment group at specified doses and schedules. The control group receives the vehicle alone.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes (to monitor toxicity) and survival may also be assessed.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to analyze the levels of phosphorylated target receptors to confirm target engagement by the drug.

Visualizations

The following diagrams illustrate key concepts related to the action of this compound.

Signaling_Pathway_Inhibition cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Proliferation Cell Proliferation VEGFR->Proliferation Survival Cell Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation PDGFR->Survival PDGFR->Angiogenesis KIT->Proliferation KIT->Survival FLT3->Proliferation FLT3->Survival SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: Inhibition of multiple RTK signaling pathways by this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_endpoints Key Endpoints Biochem Biochemical Kinase Assay IC50 IC50 Values Biochem->IC50 Cellular Cellular Phosphorylation Assay Cellular->IC50 Viability Cell Viability (MTT) Assay Viability->IC50 Xenograft Subcutaneous Xenograft Model TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth

Caption: Workflow for preclinical evaluation of this compound efficacy.

References

Methodological & Application

Application Notes and Protocols for (Z)-SU14813 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. These application notes provide detailed protocols for in vitro assays to characterize the efficacy and mechanism of action of this compound.

This compound primarily targets a range of RTKs involved in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2] Its ability to simultaneously inhibit these pathways makes it a compound of interest for cancer therapy.[1]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays.

Target KinaseAssay TypeIC50 (nM)
VEGFR-1Biochemical2
VEGFR-2Biochemical50
PDGFRβBiochemical4
KITBiochemical15
VEGFR-2Cellular (Porcine Aortic Endothelial Cells)5.2
PDGFRβCellular (Porcine Aortic Endothelial Cells)9.9
KITCellular (Porcine Aortic Endothelial Cells)11.2

Experimental Protocols

Biochemical Kinase Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified kinase domains.

Workflow for Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_kinase Prepare Kinase Solution incubate Incubate Kinase, Substrate, ATP, and this compound prep_kinase->incubate prep_sub Prepare Substrate & ATP prep_sub->incubate prep_su Prepare this compound Dilutions prep_su->incubate detect Detect Kinase Activity (e.g., Radiometric Assay) incubate->detect analyze Calculate IC50 Values detect->analyze

Caption: Workflow for determining the biochemical IC50 of this compound.

Methodology:

  • Reagents: Purified recombinant kinase domains (e.g., VEGFR-2, PDGFRβ), appropriate peptide substrate, ATP, this compound, kinase buffer, and detection reagents.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer. b. In a 96-well plate, add the kinase, peptide substrate, and this compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify kinase activity. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate. f. Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value using non-linear regression.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of this compound on the viability and proliferation of cancer cell lines.

a) MTT Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Methodology:

  • Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs, or relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

This assay measures cell density based on the binding of SRB dye to cellular proteins.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50.

In Vitro Angiogenesis Assays

These assays evaluate the anti-angiogenic potential of this compound.

a) Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Workflow for Endothelial Cell Tube Formation Assay

cluster_prep Preparation cluster_seeding Cell Seeding cluster_incubation Incubation cluster_analysis Analysis prep_matrigel Coat Plate with Matrigel seed_cells Seed Cells onto Matrigel with this compound prep_matrigel->seed_cells prep_cells Prepare Endothelial Cells prep_cells->seed_cells prep_su Prepare this compound prep_su->seed_cells incubate Incubate for 4-12 hours seed_cells->incubate analyze Image and Quantify Tube Formation incubate->analyze

Caption: Workflow for the endothelial cell tube formation assay.

Methodology:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Culture HUVECs to sub-confluency and then starve them in a low-serum medium for 2-4 hours.

  • Cell Seeding: Resuspend the HUVECs in a medium containing an angiogenic stimulus (e.g., VEGF) and various concentrations of this compound. Seed the cells onto the Matrigel-coated plate.

  • Incubation: Incubate the plate at 37°C for 4-12 hours.

  • Imaging and Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

b) Cell Migration (Scratch) Assay

This assay measures the effect of this compound on endothelial cell migration.

Methodology:

  • Monolayer Formation: Seed endothelial cells in a 6-well or 12-well plate and grow them to full confluency.

  • Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing various concentrations of this compound.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours.

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure. Calculate the percentage of wound closure relative to the initial scratch area.

Signaling Pathway Analysis

This compound exerts its effects by inhibiting the signaling pathways downstream of its target RTKs.

VEGFR-2 Signaling Pathway

cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras SU14813 This compound SU14813->VEGFR2 Inhibits Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

PDGFRβ Signaling Pathway

cluster_downstream Downstream Signaling cluster_cellular Cellular Response PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds and Activates PI3K PI3K PDGFRb->PI3K Ras Ras PDGFRb->Ras STAT STATs PDGFRb->STAT SU14813 This compound SU14813->PDGFRb Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT->Migration

Caption: Inhibition of the PDGFRβ signaling pathway by this compound.

Upon ligand binding, VEGFR-2 and PDGFRβ dimerize and autophosphorylate, creating docking sites for various signaling proteins. This activation triggers downstream cascades, including the Phospholipase Cγ (PLCγ), PI3K/Akt, and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, migration, and survival.[3][4][5][6][7][8] this compound inhibits the initial receptor phosphorylation, thereby blocking these downstream signals and leading to its anti-angiogenic and anti-tumor effects.

References

Preparing (Z)-SU14813 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities.[1][2][3] It effectively inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3).[1][2] Proper preparation and formulation of this compound are critical for achieving reliable and reproducible results in preclinical in vivo studies. This document provides detailed application notes and protocols for the preparation of this compound for administration in animal models, along with a summary of its key pharmacological data and visual representations of its signaling pathways and the experimental workflow.

Introduction to this compound

This compound is a small molecule inhibitor that targets multiple RTKs involved in critical cancer-related processes such as angiogenesis, tumor growth, and metastasis.[1][2] By simultaneously blocking these signaling pathways, SU14813 has demonstrated broad and potent antitumor activity in various preclinical xenograft models, leading to tumor regression, growth arrest, or substantial growth reduction.[1] The target plasma concentration for in vivo efficacy is estimated to be between 100 to 200 ng/mL.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Data sourced from MedchemExpress and Selleck Chemicals.

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO44 mg/mL (99.44 mM)Requires ultrasonic assistance. Use newly opened DMSO as it is hygroscopic.
DMSO88 mg/mL (198.87 mM)Fresh DMSO is recommended to avoid reduced solubility due to moisture absorption.
WaterInsoluble
EthanolInsoluble

Data sourced from MedchemExpress and Selleck Chemicals.

Table 3: Recommended In Vivo Dosing in Mice

Dose RangeAdministration RouteFrequency
10 - 120 mg/kgOral (p.o.)Twice daily (BID)

Data sourced from Patyna S, et al., Mol Cancer Ther, 2006 and Bertin Bioreagent.[4][5]

Signaling Pathways Inhibited by SU14813

SU14813 exerts its therapeutic effects by inhibiting key signaling pathways crucial for tumor growth and angiogenesis. The following diagrams illustrate the primary pathways targeted by SU14813.

VEGFR_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS SU14813 This compound SU14813->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 Signaling Pathway Inhibition by SU14813.

PDGFR_Signaling_Pathway PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds PI3K PI3K PDGFRb->PI3K RAS RAS PDGFRb->RAS STAT STAT PDGFRb->STAT SU14813 This compound SU14813->PDGFRb Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival STAT->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation KIT_FLT3_Signaling_Pathways SCF SCF KIT c-KIT SCF->KIT Binds FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds PI3K PI3K KIT->PI3K RAS_MAPK RAS-MAPK Pathway KIT->RAS_MAPK JAK_STAT JAK-STAT Pathway KIT->JAK_STAT FLT3->PI3K FLT3->RAS_MAPK FLT3->JAK_STAT SU14813 This compound SU14813->KIT Inhibits SU14813->FLT3 Inhibits AKT AKT PI3K->AKT Cell_Functions Cell Proliferation, Differentiation, Survival, and Function RAS_MAPK->Cell_Functions JAK_STAT->Cell_Functions AKT->Cell_Functions InVivo_Preparation_Workflow Start Start: Weigh This compound Powder Prep_Stock Prepare Stock Solution in DMSO Start->Prep_Stock Add_Solvents Add Solvents Sequentially (e.g., PEG300, Tween-80, Saline/Corn Oil) Prep_Stock->Add_Solvents Mix Mix Thoroughly (Vortex/Sonicate) Add_Solvents->Mix Check_Solution Check for Clarity/ Homogeneity Mix->Check_Solution Administer Administer to Animal Model (Inject or Oral Gavage) Check_Solution->Administer Clear/ Homogeneous Precipitation Precipitation/ Phase Separation Check_Solution->Precipitation Not Clear End End Administer->End Heat_Sonication Apply Gentle Heat and/or Sonication Precipitation->Heat_Sonication Heat_Sonication->Mix

References

Application Notes: Western Blot Analysis of (Z)-SU14813 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. This small molecule primarily targets key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] By inhibiting these kinases, SU14813 can block downstream signaling pathways that are crucial for cell proliferation, migration, survival, and angiogenesis.[1][4]

Western blot analysis is an indispensable technique for researchers studying the effects of this compound. It allows for the direct assessment of the inhibitor's impact on its intended targets and downstream signaling cascades. Specifically, Western blotting can be used to measure the phosphorylation status of RTKs such as VEGFR-2, PDGFR-β, and KIT, providing direct evidence of target engagement and inhibition.[2][4] Furthermore, this method can quantify changes in the activation of downstream signaling proteins like Akt and MAPK, offering insights into the functional consequences of RTK inhibition. These application notes provide a comprehensive protocol for utilizing Western blot to analyze protein expression and phosphorylation in cells treated with this compound.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary targets.

Table 1: Biochemical IC50 Values for this compound

Target Kinase IC50 (nM)
VEGFR1 2
VEGFR2 50
PDGFRβ 4
KIT 15

Data sourced from biochemical kinase assays.[4][5]

Table 2: Cellular IC50 Values for this compound

Target Phosphorylation Cell Line Context IC50 (nM)
VEGFR-2 Porcine Aortic Endothelial Cells (overexpressing) 5.2
PDGFR-β Porcine Aortic Endothelial Cells (overexpressing) 9.9
KIT Porcine Aortic Endothelial Cells (overexpressing) 11.2
FLT3-ITD MV4;11 human AML cells 6.0

Data reflects the inhibition of ligand-dependent or autonomous RTK phosphorylation in cellular contexts.[2][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for this compound and the experimental workflow for its analysis via Western blot.

SU14813_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) VEGFR->Downstream P PDGFR PDGFR PDGFR->Downstream P KIT KIT KIT->Downstream P FLT3 FLT3 FLT3->Downstream P SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Response Western_Blot_Workflow arrow arrow A 1. Cell Culture & Treatment Culture cells and treat with This compound and controls. B 2. Cell Lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA Assay). B->C D 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting Block membrane, then incubate with primary and secondary antibodies. E->F G 7. Detection Incubate with ECL substrate and capture signal using an imager. F->G H 8. Data Analysis Quantify band intensity and normalize to a loading control. G->H

References

Application Notes and Protocols for Cell Viability Assays with (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in cancer research and drug development.[1] It effectively targets several key receptors involved in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1] By inhibiting these RTKs, this compound disrupts the downstream signaling pathways that are critical for cell proliferation and survival.[1]

This document provides detailed application notes and protocols for assessing the cytotoxic and cytostatic effects of this compound on various cell lines using the widely accepted MTT and MTS cell viability assays. These assays are fundamental tools for determining the half-maximal inhibitory concentration (IC50) of a compound, providing a quantitative measure of its potency.

Principle of MTT and MTS Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to a colored formazan product.

  • MTT: The yellow MTT tetrazolium salt is reduced to a purple formazan product that is insoluble in water. A solubilization solution, such as dimethyl sulfoxide (DMSO), is required to dissolve the formazan crystals before measuring the absorbance.[2]

  • MTS: The MTS tetrazolium salt is reduced to a formazan product that is soluble in cell culture medium. This allows for direct measurement of absorbance without a separate solubilization step, offering a more streamlined workflow.

The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

Data Presentation

The following table summarizes the inhibitory activity of this compound against various receptor tyrosine kinases and cell lines. This data is essential for selecting appropriate cell models and designing effective dose-response experiments.

Target/Cell LineAssay TypeIC50 Value (nM)Reference
Biochemical Assays
VEGFR1Kinase Assay2[3]
VEGFR2Kinase Assay50[3]
PDGFRβKinase Assay4[3]
KITKinase Assay15[3]
Cellular Assays
Porcine Aortic Endothelial Cells (VEGFR-2)Phosphorylation Assay5.2[3]
Porcine Aortic Endothelial Cells (PDGFR-β)Phosphorylation Assay9.9[3]
Porcine Aortic Endothelial Cells (KIT)Phosphorylation Assay11.2[3]
U-118 MG (human glioblastoma)Growth Inhibition Assay50 - 100[3]

Experimental Protocols

These protocols provide a general framework for conducting MTT and MTS assays with this compound. Optimization of cell seeding density and incubation times may be necessary for specific cell lines and experimental conditions.

Protocol 1: MTT Cell Viability Assay

Materials:

  • This compound

  • Selected cancer or endothelial cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium. For many cancer cell lines, a density of 5,000-10,000 cells/well is a good starting point. For endothelial cells like HUVECs, a density of approximately 10,000 cells/well can be used.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: MTS Cell Viability Assay

Materials:

  • This compound

  • Selected cancer or endothelial cell line

  • Complete cell culture medium (phenol red-free medium is recommended to reduce background)

  • MTS reagent (combined with an electron coupling reagent like PES)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Cell Viability Assay protocol.

  • MTS Reagent Addition:

    • After the desired treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.

    • Gently tap the plate to mix.

  • Incubation and Absorbance Measurement:

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for each cell line.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Follow step 6 from the MTT Cell Viability Assay protocol to analyze the data and determine the IC50 value.

Visualizations

Signaling Pathway of this compound Inhibition

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_RAF_MEK_ERK KIT KIT KIT->PI3K_AKT KIT->RAS_RAF_MEK_ERK FLT3 FLT3 FLT3->PI3K_AKT FLT3->RAS_RAF_MEK_ERK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation

Caption: Inhibition of RTK signaling by this compound.

Experimental Workflow for Cell Viability Assays

Cell_Viability_Workflow cluster_mtt MTT Assay Specific Step start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with this compound (Serial Dilutions) incubate_24h->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_reagent Add MTT or MTS Reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance If MTS solubilize Solubilize Formazan (e.g., with DMSO) incubate_reagent->solubilize If MTT analyze_data Data Analysis (Calculate % Viability, IC50) measure_absorbance->analyze_data end End analyze_data->end solubilize->measure_absorbance

Caption: Workflow of MTT/MTS cell viability assays.

References

Application Notes and Protocols for (Z)-SU14813 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. These application notes provide detailed protocols and guidelines for utilizing this compound in cell culture experiments to investigate its effects on various cellular processes.

Mechanism of Action

This compound exerts its biological effects by inhibiting a select group of RTKs within the split kinase domain subgroup.[1][2] This targeted inhibition disrupts downstream signaling cascades that are crucial for cell growth, proliferation, survival, and angiogenesis.[1][3] The primary targets of this compound include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2): Key mediators of angiogenesis.

  • Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Involved in cell growth, proliferation, and migration.

  • Stem Cell Factor Receptor (KIT): Plays a role in cell survival and proliferation.

  • FMS-like Tyrosine Kinase 3 (FLT3): Often implicated in hematological malignancies.[1][3]

By simultaneously blocking these pathways, this compound offers a multi-pronged approach to inhibiting tumor growth and angiogenesis.[1][3]

Data Presentation

Biochemical and Cellular IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound against its primary targets in both biochemical and cellular assays.

TargetBiochemical IC50 (nM)Reference(s)
VEGFR12[4][5]
VEGFR250[4][5]
PDGFRβ4[4][5]
KIT15[4][5]
FLT3Not Reported
CSF1R/FMSNot Reported
FGF Receptor 13500[6]
EGFR>20000[6]
Src2500[6]
c-Met9000[6]
Cell Line/Target PhosphorylationCellular IC50 (nM)Reference(s)
VEGFR-2 (Porcine Aorta Endothelial)5.2[4][7]
PDGFR-β (Porcine Aorta Endothelial)9.9[4][7]
KIT (Porcine Aorta Endothelial)11.2[4][7]
U-118MG (Human Glioblastoma) Growth50 - 100[1][4]
HUVEC (Human Umbilical Vein Endothelial Cell) Survival (VEGF-induced)6.8[6]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathways inhibited by this compound.

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Survival Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation PDGFR->Proliferation Migration Migration PDGFR->Migration KIT->Proliferation KIT->Survival FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for the desired time period (e.g., 24, 48, 72 hours) C->D E 5. Add viability reagent (MTT, MTS, or Resazurin) D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance or fluorescence F->G H 8. Calculate cell viability and determine IC50 G->H Western_Blot_Workflow A 1. Seed and grow cells to 70-80% confluency B 2. Serum-starve cells (optional, to reduce basal phosphorylation) A->B C 3. Pre-treat with this compound for a specified time B->C D 4. Stimulate with appropriate ligand (e.g., VEGF, PDGF) C->D E 5. Lyse cells and quantify protein concentration D->E F 6. Perform SDS-PAGE and transfer to a membrane E->F G 7. Block membrane and incubate with primary antibodies F->G H 8. Incubate with secondary antibody and detect signal G->H I 9. Analyze band intensities H->I Kinase_Assay_Workflow A 1. Prepare reaction mixture with kinase, substrate, and buffer B 2. Add varying concentrations of this compound A->B C 3. Initiate the reaction by adding ATP B->C D 4. Incubate at 30°C for a defined period C->D E 5. Terminate the reaction D->E F 6. Quantify substrate phosphorylation (e.g., radioactivity, ELISA, fluorescence) E->F G 7. Determine the inhibitory activity of this compound F->G

References

Application Notes and Protocols for In Vivo Administration of (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vivo dosing and administration of (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals working with preclinical animal models.

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] By targeting these key drivers of tumor angiogenesis, proliferation, and survival, SU14813 has demonstrated significant anti-angiogenic and anti-tumor activity in various preclinical cancer models.[1][2][3] These protocols outline the necessary steps for preparing and administering SU14813 to animal models for in vivo efficacy and pharmacodynamic studies.

In Vivo Pharmacology of this compound

SU14813 exhibits a pharmacokinetic profile in mice that supports a twice-daily (BID) dosing regimen for maintaining therapeutic plasma concentrations.[1] The target plasma concentration for in vivo inhibition of target RTKs is estimated to be between 100 to 200 ng/mL.[2]

Pharmacokinetic Parameters in Mice
ParameterValueReference
Systemic Clearance46 mL/min/kg[1]
Volume of Distribution1.5 L/kg[1]
Plasma Half-life (t1/2)1.8 hours[1]
Oral Bioavailability~40%[1]
Unbound Fraction (Plasma Protein Binding)4% to 6%[1]

Formulation and Preparation

SU14813 is typically formulated as a suspension for oral administration (gavage).

Materials
  • This compound powder

  • Carboxymethyl cellulose (CMC)

  • Sterile water for injection

  • Homogenizer or sonicator

Protocol for Carboxymethyl Cellulose-Based Suspension
  • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose in sterile water.

  • Weigh the required amount of this compound powder.

  • Gradually add the SU14813 powder to the 0.5% CMC solution while vortexing or stirring to create a homogenous suspension.[1][4]

  • Use a homogenizer or sonicator to ensure a uniform particle size and prevent settling.

  • Prepare the formulation fresh daily before administration.

In Vivo Dosing and Administration

The following protocol describes the oral administration of this compound to tumor-bearing mice.

Animal Models
  • Athymic nude mice or other appropriate immunocompromised strains are commonly used for xenograft studies.[1]

  • All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.[1]

Tumor Cell Implantation
  • Harvest tumor cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Implant 2 x 10⁶ to 6 x 10⁶ tumor cells subcutaneously into the flank of each mouse.[1]

  • Allow tumors to reach a palpable size (e.g., 100-350 mm³) before initiating treatment.[1]

Dosing Regimen
  • Monotherapy: Administer this compound orally (p.o.) twice daily (BID) at doses ranging from 10 to 120 mg/kg.[1][5]

  • Combination Therapy: When used in combination with other agents, such as docetaxel, SU14813 is administered p.o. BID at similar dose ranges.[1][5]

Administration Procedure
  • Calculate the required dose volume for each animal based on its body weight.

  • Administer the SU14813 suspension via oral gavage using an appropriately sized gavage needle.

  • Monitor the animals regularly for any signs of toxicity or adverse effects.

In Vivo Efficacy and Pharmacodynamic Studies

Tumor Growth Inhibition Studies
  • Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).[1]

  • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size (e.g., 1500 mm³).[1]

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

Target Modulation Studies
  • To assess the in vivo inhibition of target RTKs, collect tumor and plasma samples at various time points after SU14813 administration.[1]

  • Analyze tumor lysates for the phosphorylation status of VEGFR-2, PDGFR-β, and FLT3 using methods such as Western blotting or ELISA.[1]

  • Measure plasma concentrations of SU14813 using liquid chromatography with tandem mass spectrometric detection.[1]

Visualizations

Signaling Pathway of this compound Inhibition

SU14813_Signaling_Pathway cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3-L FLT3 FLT3 FLT3L->FLT3 Proliferation Proliferation VEGFR->Proliferation Survival Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation PDGFR->Survival KIT->Proliferation KIT->Survival FLT3->Proliferation FLT3->Survival SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Metastasis Metastasis Proliferation->Metastasis Angiogenesis->Metastasis

Caption: this compound inhibits key receptor tyrosine kinases involved in tumor growth and angiogenesis.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start tumor_implantation Tumor Cell Implantation (2-6 x 10^6 cells s.c.) start->tumor_implantation tumor_growth Allow Tumors to Grow (100-350 mm³) tumor_implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Treatment Administration (SU14813 or Vehicle, p.o. BID) randomization->treatment monitoring Monitor Tumor Growth (Twice weekly) treatment->monitoring endpoint Study Endpoint (e.g., 21 days or tumor size limit) monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo efficacy study of this compound in a xenograft model.

References

Troubleshooting & Optimization

Troubleshooting (Z)-SU14813 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Z)-SU14813. The following information is designed to help you overcome common challenges, particularly the issue of precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its effects by binding to and inhibiting the activity of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1][2] By blocking the signaling pathways mediated by these receptors, this compound can inhibit processes such as angiogenesis, tumor growth, and metastasis.[1][2]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound with low aqueous solubility. It is readily soluble in dimethyl sulfoxide (DMSO) but can precipitate when diluted into aqueous solutions like cell culture media. The solubility in aqueous-based media is a critical factor to consider during experimental design.

Q3: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility. When a concentrated DMSO stock solution is diluted into the aqueous environment of the media, the compound's concentration may exceed its solubility limit, causing it to "crash out" of solution. Other contributing factors can include the pH of the media, the presence of salts, and interactions with other media components.

Q4: Can the final concentration of DMSO in the cell culture medium affect this compound's solubility?

Yes, the final DMSO concentration is critical. While DMSO is an effective solvent for this compound, the final concentration in your cell culture should typically be kept low (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity. This low percentage of DMSO is often insufficient to maintain a high concentration of a hydrophobic compound like this compound in solution.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnose and resolve issues with this compound precipitation in your experiments.

Visualizing the Problem: Potential Causes of Precipitation

A High Final Concentration E Precipitation in Media A->E B Low Aqueous Solubility of this compound B->E C Improper Dilution Technique C->E D Media Composition (pH, salts, proteins) D->E F Sub-optimal Storage/Handling F->E

Caption: Key factors contributing to this compound precipitation.

Troubleshooting Workflow

start Precipitation Observed q1 Is the final concentration too high? start->q1 a1_yes Lower the final concentration q1->a1_yes Yes q2 Was the dilution performed correctly? q1->q2 No end_node Precipitation Resolved a1_yes->end_node a2_yes Follow proper dilution protocol (e.g., pre-warm media, add dropwise) q2->a2_yes No q3 Could media components be an issue? q2->q3 Yes a2_yes->end_node a3_yes Test different media formulations or serum concentrations q3->a3_yes Yes q4 Is the stock solution properly prepared and stored? q3->q4 No a3_yes->end_node a4_yes Prepare fresh stock solution and store in aliquots at -80°C q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: A step-by-step workflow for troubleshooting precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityNotes
DMSO≥ 88 mg/mL (~199 mM)Use fresh, anhydrous DMSO as it is hygroscopic.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (~5.65 mM)A formulation for in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (~5.65 mM)An alternative in vivo formulation.[1]
WaterInsoluble
EthanolInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 442.48 g/mol ).

  • Carefully weigh the this compound powder and add it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Optional but recommended: Prepare an intermediate dilution of the stock solution in DMSO (e.g., 1 mM). This can help to minimize localized high concentrations when adding to the aqueous media.

  • Pre-warm your complete cell culture medium to 37°C.

  • While gently vortexing or swirling the pre-warmed medium, add the this compound stock solution (or intermediate dilution) dropwise to the desired final concentration. The final DMSO concentration should be kept below the cytotoxic threshold for your cell line (typically ≤ 0.5%).

  • Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals). If precipitation is observed, consider lowering the final concentration of this compound.

Signaling Pathway

This compound Inhibition of Multiple Receptor Tyrosine Kinases

cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_pathways Downstream Signaling Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FLT3L FLT3L FLT3 FLT3 FLT3L->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Survival Cell Survival VEGFR->Survival Proliferation Cell Proliferation PDGFR->Proliferation Metastasis Metastasis PDGFR->Metastasis KIT->Survival FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

References

Optimizing (Z)-SU14813 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-SU14813. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a specific focus on accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2][3] It functions by inhibiting the kinase activity of these receptors, thereby blocking downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[2][4]

Q2: What are the reported IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the assay format (biochemical vs. cellular). Published data indicates a high potency against its targets.

TargetBiochemical IC50Cellular IC50
VEGFR12 nM-
VEGFR250 nM5.2 nM
PDGFRβ4 nM9.9 nM
KIT15 nM11.2 nM
FLT3--
(Data compiled from multiple sources)[1][5]

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water.[3][6] For in vitro assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is crucial to use freshly opened DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][3]

Q4: What is the stability of this compound in storage?

For long-term storage, this compound powder should be kept at -20°C for months to years.[6] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[7]

Troubleshooting Guide for IC50 Determination

Q5: My dose-response curve is flat or shows poor inhibition at high concentrations. What are the possible causes?

A flat or incomplete dose-response curve can stem from several factors:

  • Solubility Issues: this compound may precipitate out of the assay medium at higher concentrations, especially if the final DMSO concentration is too low. Ensure the final DMSO concentration in your assay does not exceed a level tolerated by your cells (typically <0.5%). You may need to optimize your serial dilution method.[8]

  • Compound Instability: The compound may not be stable in the assay medium over the incubation period. Consider reducing the incubation time or assessing compound stability under your specific experimental conditions.

  • Incorrect Target Expression: The cell line used may not express the target receptor (VEGFR, PDGFR, KIT) at sufficient levels. Verify target expression using techniques like Western blot or flow cytometry.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase.[9] Stressed or confluent cells may respond differently to the inhibitor.

Q6: I am observing significant variability in my IC50 values between experiments. How can I improve reproducibility?

Inconsistent IC50 values are a common challenge. To improve reproducibility:

  • Standardize Cell Culture Conditions: Use cells of a consistent passage number, maintain a consistent seeding density, and ensure the health and viability of the cells are uniform across experiments.[9]

  • Consistent Compound Handling: Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

  • Precise Assay Timing: The pre-incubation time of the inhibitor with the cells or enzyme can significantly impact the apparent IC50 value.[9] Maintain a consistent pre-incubation time across all experiments.

  • Control for ATP Concentration (Biochemical Assays): In kinase assays, the concentration of ATP can influence the apparent IC50 of competitive inhibitors. Use a consistent ATP concentration, ideally at or near the Km for the specific kinase.[10]

  • Data Analysis Consistency: Use a standardized data analysis method and software to fit the dose-response curve and calculate the IC50.[11]

Q7: The IC50 value I obtained is significantly different from published values. Why might this be?

Discrepancies between your IC50 values and those in the literature can arise from differences in experimental conditions.[12] Key factors include:

  • Assay Type: Biochemical assays (using purified enzymes) often yield lower IC50 values than cell-based assays, which account for cell permeability, off-target effects, and cellular metabolism.

  • Cell Line Differences: Different cell lines have varying levels of target receptor expression and can have different downstream signaling pathway dependencies, leading to different sensitivities to the inhibitor.[9]

  • Specific Assay Parameters: Variations in incubation time, substrate concentration, and the specific endpoint being measured (e.g., cell viability, phosphorylation) will all impact the calculated IC50.[12]

Experimental Protocols

Protocol for Cell-Based IC50 Determination (Phosphorylation Assay)

This protocol outlines a general method for determining the IC50 of this compound by measuring the inhibition of ligand-induced receptor phosphorylation in a relevant cell line (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line expressing the target receptor

  • Appropriate cell culture medium and serum

  • Recombinant ligand (e.g., VEGF, PDGF)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: primary antibody against the phosphorylated form of the target receptor, total receptor antibody, and appropriate secondary antibodies.

  • Detection reagent (e.g., chemiluminescence substrate)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in serum-free medium to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a DMSO-only vehicle control.

  • Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate for 1-2 hours.

  • Ligand Stimulation: Add the specific ligand (e.g., VEGF for VEGFR2) to all wells except the unstimulated control, at a pre-determined optimal concentration. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add lysis buffer to each well and incubate on ice to prepare cell lysates.

  • Detection: Analyze the levels of phosphorylated and total receptor in the cell lysates using an appropriate method such as ELISA, Western Blot, or an automated plate reader-based assay.

  • Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the ligand-stimulated control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]

Visualizations

Signaling Pathway of this compound Targets

SU14813_Pathway cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation KIT KIT Survival Cell Survival KIT->Survival FLT3 FLT3 FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 IC50_Workflow start Start: Seed Cells serum_starve Serum Starve Cells start->serum_starve prepare_compound Prepare this compound Serial Dilutions serum_starve->prepare_compound pre_incubate Pre-incubate Cells with Compound prepare_compound->pre_incubate ligand_stim Stimulate with Ligand pre_incubate->ligand_stim lyse_cells Lyse Cells ligand_stim->lyse_cells detection Detect Phosphorylation lyse_cells->detection data_analysis Analyze Data and Calculate IC50 detection->data_analysis end End data_analysis->end

References

Technical Support Center: (Z)-SU14813 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-SU14813. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and fms-like tyrosine kinase 3 (FLT3).[1][3][4] Its broad-spectrum activity allows it to inhibit multiple signaling pathways involved in angiogenesis, tumor growth, and metastasis.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For stock solutions stored at -80°C, they are stable for up to 2 years, while at -20°C, they are stable for 1 year.[5]

Q3: What is the solubility of this compound?

This compound is soluble in DMSO but not in water.[1] When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[5][6] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline or corn oil are required to achieve a clear solution.[5]

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values

Q: Why am I observing variability in the IC50 values for this compound in my cell-based assays?

A: Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Different cell lines express varying levels of the target receptors (VEGFR, PDGFR, KIT, FLT3). Ensure you are using a cell line with confirmed expression of the target of interest.

  • Ligand Stimulation: The inhibitory effect of SU14813 can be influenced by the presence or absence of the corresponding ligands (e.g., VEGF, PDGF).[3][5] Standardize ligand concentrations and incubation times in your assays.

  • Compound Stability and Handling: Improper storage and handling of this compound can lead to degradation. Always aliquot stock solutions and avoid repeated freeze-thaw cycles.[5]

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and the duration of drug exposure can all affect the apparent IC50 value. Maintain consistent assay parameters across experiments.

Issue 2: Compound Precipitation

Q: I noticed that this compound precipitated out of my culture medium. What should I do?

A: this compound has poor aqueous solubility.[1] Precipitation in aqueous media is a common issue.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to maintain cell health and minimize precipitation.

  • Working Solution Preparation: Prepare fresh working solutions from your DMSO stock for each experiment. When diluting into your final assay medium, add the compound dropwise while gently vortexing the medium to aid in dispersion.

  • Sonication: If you observe precipitation during the preparation of your working solution, gentle sonication can help to redissolve the compound.[5][7]

Issue 3: Unexpected Off-Target Effects

Q: My results suggest that this compound is affecting pathways other than its primary targets. How can I investigate this?

A: As a multi-targeted inhibitor, this compound can have off-target effects, especially at higher concentrations.[8]

  • Dose-Response Curve: Perform a wide dose-response analysis to determine the optimal concentration range for inhibiting your primary target with minimal off-target effects.

  • Control Experiments: Use a structurally different inhibitor for the same primary target to see if the phenotype is replicated.[9] Additionally, using a negative control compound with a similar chemical scaffold but no activity against the target can be informative.

  • Kinome Profiling: For in-depth analysis, consider performing a kinome-wide profiling assay to identify other kinases that may be inhibited by SU14813 at the concentrations used in your experiments.

Quantitative Data Summary

TargetBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line
VEGFR12--
VEGFR2505.2Porcine Aortic Endothelial Cells
PDGFRβ49.9Porcine Aortic Endothelial Cells
KIT1511.2Porcine Aortic Endothelial Cells
FLT3--MV4;11
U-118MG Growth-50-100U-118MG

Data compiled from multiple sources.[5][10]

Experimental Protocols

General Protocol for In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation KIT KIT Survival Cell Survival KIT->Survival Metastasis Metastasis KIT->Metastasis FLT3 FLT3 FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution This compound in DMSO C Prepare Working Dilutions A->C B Cell Culture & Seeding D Treat Cells with this compound B->D C->D E Incubate for a Defined Period D->E F Perform Assay (e.g., MTT, Western Blot) E->F G Data Collection F->G H Data Analysis & Interpretation G->H Troubleshooting_Tree Start Inconsistent Results? Q1 Variable IC50? Start->Q1 Yes Q2 Compound Precipitation? Start->Q2 No A1_1 Check Cell Line Target Expression Q1->A1_1 Yes A1_2 Standardize Ligand Concentration Q1->A1_2 A1_3 Verify Compound Handling & Storage Q1->A1_3 A2_1 Check Final DMSO Concentration (<0.5%) Q2->A2_1 Yes A2_2 Prepare Fresh Working Solutions Q2->A2_2 Q3 Unexpected Phenotype? Q2->Q3 No A3_1 Perform Wide Dose-Response Q3->A3_1 Yes A3_2 Use Orthogonal Inhibitor/Control Q3->A3_2

References

(Z)-SU14813 western blot unexpected bands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-SU14813. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during experiments involving this multi-targeted receptor tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (stem cell factor receptor), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] By inhibiting these RTKs, SU14813 can block downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[1][2]

Q2: What are the reported IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for SU14813 highlight its potency against various RTKs.

TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Data sourced from MedchemExpress and Selleck Chemicals.[4][5]

Q3: What kind of antitumor activity has been observed with SU14813?

In preclinical studies, SU14813 has demonstrated broad and potent antitumor activity.[1][2] As a monotherapy, it has been shown to cause regression, growth arrest, or substantial reduction in the growth of various established xenografts from human or rat tumor cell lines.[1] Combination therapy with agents like docetaxel has also shown enhanced inhibition of tumor growth and increased survival in animal models.[1]

Troubleshooting Guide: Unexpected Bands in Western Blot

A common challenge when performing Western blots with kinase inhibitors like this compound is the appearance of unexpected bands. This guide provides a structured approach to troubleshoot this issue.

Problem: My Western blot for phosphorylated proteins shows unexpected or multiple bands after treatment with this compound.

This is a frequent observation in Western blotting and can stem from various factors, from sample preparation to antibody specificity. Below is a step-by-step guide to help you identify and resolve the source of these unexpected bands.

Step 1: Evaluate Potential Sample-Related Issues

Sample_Troubleshooting

  • Protein Degradation: Lower molecular weight bands can be a result of protein degradation by proteases.[6]

    • Solution: Always prepare fresh lysates and add a cocktail of protease and phosphatase inhibitors to your lysis buffer.[6][7] Keep samples on ice at all times.[7][8]

  • Post-Translational Modifications (PTMs): Bands at a higher molecular weight than expected can be due to PTMs like glycosylation, ubiquitination, or SUMOylation.[9]

    • Solution: Consult literature or databases like UniProt to check for known PTMs of your target protein.[9] Enzymatic treatment, such as with PNGase F to remove N-glycans, can help confirm if the shift is due to glycosylation.[9]

  • Protein Multimers: Higher molecular weight bands that are multiples of the expected size may indicate the formation of dimers, trimers, or larger multimers.[6][10]

    • Solution: This can occur due to insufficient reduction of disulfide bonds. Try increasing the concentration of the reducing agent (e.g., DTT or β-mercaptoethanol) in your sample buffer and boil the samples for a longer duration (5-10 minutes).

Step 2: Assess Antibody and Blocking-Related Factors

Antibody_Troubleshooting

  • High Primary Antibody Concentration: Using too much primary antibody can lead to non-specific binding and the appearance of extra bands.[10][11][12]

    • Solution: Optimize the primary antibody concentration by performing a titration. Using affinity-purified antibodies can also reduce non-specific binding.[11]

  • Non-Specific Secondary Antibody Binding: The secondary antibody may be binding to other proteins on the membrane.

    • Solution: Run a control lane with only the secondary antibody to check for non-specific binding.[6] If bands appear, consider using a different secondary antibody or optimizing its concentration.

  • Suboptimal Blocking: Inefficient blocking can lead to high background and non-specific bands.[10]

    • Solution: For phosphorylated proteins, it is recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk.[7][8] Milk contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and cause high background.[7] Increase blocking time if necessary.[13]

Step 3: Consider Off-Target Effects and Isoforms

Off_Target_Pathway

  • Off-Target Effects: Although SU14813 is selective, like many kinase inhibitors, it may have off-target effects at higher concentrations, leading to the inhibition of other kinases and unexpected changes in protein phosphorylation.[14][15]

    • Solution: Perform a dose-response experiment to ensure you are using the lowest effective concentration of SU14813. Compare your results with published data on its selectivity profile.

  • Protein Isoforms or Splice Variants: Your antibody may be detecting different isoforms or splice variants of the target protein, which can have different molecular weights.[6][10]

    • Solution: Check databases like UniProt for reported isoforms of your protein of interest.[9] If possible, use an antibody raised against a unique region of your target isoform.

  • Pathway Cross-Talk: Inhibition of a primary target can sometimes lead to the activation of compensatory signaling pathways, a phenomenon known as retroactivity.[14] This could result in the phosphorylation of unexpected proteins.

    • Solution: This is a complex biological response. Analyzing other nodes in related signaling pathways may help to understand the observed changes.

Experimental Protocols

Detailed Protocol: Western Blot for Phosphorylated Proteins

This protocol is optimized for the detection of phosphorylated proteins following treatment with inhibitors like this compound.

  • Sample Preparation (Lysis)

    • After cell treatment, place the culture dish on ice and wash cells with ice-cold PBS.

    • Aspirate PBS and add ice-cold RIPA or NP40 lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail.[7]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard assay (e.g., BCA).

  • Sample Denaturation

    • To your protein lysate, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).[7][16]

    • Boil the samples at 95-100°C for 5-10 minutes.[7][16]

  • Gel Electrophoresis

    • Load 20-50 µg of protein lysate per well onto an SDS-polyacrylamide gel.

    • Run the gel under standard conditions until the dye front reaches the bottom.

  • Protein Transfer

    • Transfer the proteins from the gel to a PVDF membrane.[7][17] Pre-wet the PVDF membrane in methanol for 15-30 seconds before assembling the transfer stack.[7]

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.

    • (Optional) After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[7]

  • Blocking

    • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).[17] Avoid using PBS-based buffers as the phosphate can interfere with phospho-specific antibodies.[8][17]

    • Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.[7][16][18] Do not use milk for blocking with phospho-specific antibodies. [7][8]

  • Antibody Incubation

    • Dilute the primary phospho-specific antibody in 5% BSA in TBST at the recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[7][16]

    • Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Detection

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Reprobing for Total Protein (Optional)

    • To normalize the phospho-protein signal, you can strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.

    • Incubate the membrane in a mild stripping buffer.

    • Wash thoroughly and repeat the blocking and antibody incubation steps starting from Step 5, using the total protein antibody.

References

How to improve reproducibility of (Z)-SU14813 data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of experimental data obtained using the multi-targeted receptor tyrosine kinase (RTK) inhibitor, (Z)-SU14813.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, small molecule inhibitor of multiple receptor tyrosine kinases. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[1][2][3] It inhibits ligand-dependent and -independent proliferation, migration, and survival of cells expressing these targets.[2][4]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4][5] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[4][5]

Q3: What is the solubility of this compound?

This compound is soluble in DMSO but insoluble in water and ethanol.[6] For in vitro assays, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.

Troubleshooting Guides

This section addresses common issues that can lead to data irreproducibility when working with this compound.

In Vitro Assay Variability

Problem: Inconsistent IC50 values or unexpected results in cell-based assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Compound Precipitation This compound has poor aqueous solubility. Ensure the final DMSO concentration in your cell culture media is kept low (typically <0.5%) to prevent precipitation. Visually inspect media for any signs of precipitate after adding the compound.
Stock Solution Degradation Improper storage or repeated freeze-thaw cycles can lead to compound degradation. Always use freshly prepared dilutions from a properly stored, aliquoted stock solution.[4][5]
Cell Line Health and Passage Number Ensure cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to inhibitors.
Assay-Specific Parameters Optimize cell seeding density, treatment duration, and serum concentration for your specific cell line and assay. These factors can significantly influence the apparent potency of the inhibitor.
Lot-to-Lot Variability Different batches of this compound may have slight variations in purity or activity. It is crucial to perform a quality control check on each new lot.[6][7][8] (See "Quality Control for New Lots of this compound" section below).
In Vivo Experiment Inconsistency

Problem: Lack of expected anti-tumor efficacy or high variability in xenograft studies.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Poor Bioavailability Incorrect formulation can lead to poor absorption and low plasma concentrations. Use a recommended formulation for oral gavage, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[4] If precipitation occurs during preparation, gentle heating and/or sonication can be used.[4]
Solution Instability Working solutions for in vivo experiments should be prepared fresh daily to ensure potency.[1]
Dosing and Administration Ensure accurate and consistent dosing based on animal weight. The short plasma half-life of SU14813 in mice (approximately 1.8 hours) may necessitate a twice-daily (BID) dosing regimen for sustained target inhibition.[1]
Tumor Model Variability The sensitivity of different tumor models to this compound can vary depending on the expression and activation status of its target RTKs.[1][9] Characterize the target expression in your chosen xenograft model.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
VEGFR12Cell-free
VEGFR250Cell-free
PDGFRβ4Cell-free
KIT15Cell-free
Cellular VEGFR-2 Phosphorylation5.2Porcine Aortic Endothelial Cells
Cellular PDGFR-β Phosphorylation9.9Porcine Aortic Endothelial Cells
Cellular KIT Phosphorylation11.2Porcine Aortic Endothelial Cells

Data compiled from multiple sources.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm a vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (37°C) can be used if necessary.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[4][5]

Protocol 2: Cellular Phosphorylation Assay
  • Plate cells (e.g., NIH-3T3 transfected with VEGFR-2 or PDGFR-β) in appropriate growth medium and allow them to adhere overnight.

  • Starve the cells in serum-free or low-serum medium for 18-24 hours to reduce basal receptor phosphorylation.

  • Prepare serial dilutions of this compound in the starvation medium.

  • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with the appropriate ligand (e.g., VEGF or PDGF) for 5-15 minutes to induce receptor phosphorylation.

  • Immediately place the plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of the target receptor and total receptor levels by Western blotting or ELISA using phospho-specific and total protein antibodies.

Protocol 3: In Vivo Formulation for Oral Administration
  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 (40% of the final volume) and mix until the solution is clear.

  • Add Tween-80 (5% of the final volume) and mix until the solution is clear.

  • Add saline (45% of the final volume) to reach the final desired concentration and volume.

  • Vortex the final formulation thoroughly before administration. Prepare this formulation fresh daily.[4]

Quality Control for New Lots of this compound

To ensure reproducibility, it is essential to validate each new lot of this compound against a previously validated or reference lot.

Recommended QC Procedure:

  • Purity and Identity Verification: Review the Certificate of Analysis (CoA) provided by the supplier for purity (typically >98% by HPLC) and identity confirmation (by mass spectrometry and/or NMR).

  • Comparative IC50 Determination: Perform a side-by-side in vitro kinase assay or cellular phosphorylation assay to determine the IC50 of the new lot and the reference lot. The IC50 value of the new lot should be within a 2-fold range of the reference lot.

  • Solubility Check: Visually confirm that the new lot dissolves completely in DMSO at the intended stock concentration.

Signaling Pathway and Experimental Workflow Diagrams

SU14813_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF (KIT Ligand) KIT KIT SCF->KIT PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS RAS PDGFR->RAS KIT->PI3K SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits VEGFR, PDGFR, and KIT signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study A1 Receive & Verify New Lot of this compound A2 Prepare & Aliquot DMSO Stock Solution A1->A2 A3 Store at -80°C A2->A3 B2 Prepare Fresh Dilutions A3->B2 C1 Prepare Fresh In Vivo Formulation A3->C1 B1 Culture & Seed Cells B1->B2 B3 Treat Cells B2->B3 B4 Assay Readout (e.g., Western Blot, Proliferation) B3->B4 C2 Administer to Animals (e.g., Oral Gavage) C1->C2 C3 Monitor Tumor Growth & Animal Health C2->C3 C4 Data Analysis C3->C4

Caption: Recommended experimental workflow for using this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity: - Proper Storage? - Fresh Dilutions? - Lot QC Performed? Start->Check_Compound Check_InVitro Review In Vitro Protocol: - Cell Health? - DMSO Concentration? - Assay Parameters Optimized? Start->Check_InVitro Check_InVivo Review In Vivo Protocol: - Correct Formulation? - Fresh Preparation? - Dosing Regimen? Start->Check_InVivo Identify_Source Identify and Address Source of Variability Check_Compound->Identify_Source Check_InVitro->Identify_Source Check_InVivo->Identify_Source

Caption: Logical workflow for troubleshooting inconsistent this compound data.

References

Technical Support Center: Managing Off-target Effects of (Z)-SU14813 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the off-target effects of (Z)-SU14813 in in vitro experiments. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a multi-targeted receptor tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT (c-Kit).[1][2] It also shows inhibitory activity against FLT3.[3][4]

Q2: What are the known off-target effects of this compound?

While this compound is potent against its primary targets, it can exhibit inhibitory activity against other kinases at higher concentrations. Known kinases that are less potently inhibited (off-targets) include FGFR1, EGFR, Src, and c-Met.[5] It is crucial to use the lowest effective concentration to minimize off-target effects.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is critical for ensuring that the observed biological phenomena are due to the inhibition of the intended target. Key strategies include:

  • Dose-Response Analysis: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect.

  • Use of Control Inhibitors: Employ a structurally different inhibitor for the same primary target to confirm that the observed phenotype is consistent.

  • Target Knockdown/Knockout: Utilize genetic approaches such as siRNA or CRISPR/Cas9 to specifically reduce or eliminate the primary target and compare the phenotype to that observed with this compound.

  • Biochemical and Cellular Assays: Directly measure the activity of suspected off-target kinases in your experimental system.

Q4: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is below a level that is toxic to your cells (typically <0.1%).

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or no biological effect 1. Inhibitor Degradation: The compound may be unstable in the cell culture medium over the course of the experiment. 2. Suboptimal Concentration: The concentration used may be too low for significant target inhibition in your specific cell line. 3. Cell Line Insensitivity: The cell line may not be dependent on the signaling pathways targeted by this compound.1. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. 2. Perform a dose-response experiment (e.g., cell viability or target phosphorylation assay) to determine the IC50 value for your cell line. 3. Confirm the expression of the target receptors (VEGFR2, PDGFRβ, c-Kit, FLT3) in your cell line via Western blot or flow cytometry.
High cellular toxicity at effective concentrations 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available. 2. Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your cell line (typically <0.1%).
Observed phenotype does not match expected on-target effects 1. Off-target Effects: The observed phenotype may be due to the inhibition of an unintended kinase. 2. Pathway Cross-talk: Inhibition of the primary target can lead to feedback activation or inhibition of other signaling pathways.1. Validate your findings with a structurally unrelated inhibitor for the same target or with a genetic knockdown of the target. 2. Perform a phospho-proteomics analysis to identify global changes in protein phosphorylation and uncover affected pathways.
Variability between experimental replicates 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or cell health.1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes. 2. Standardize your cell culture practices, including seeding density and passage number.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against its primary targets and selected off-targets.

Table 1: In Vitro Inhibitory Activity of this compound against Primary Targets

TargetIC50 (nM)
VEGFR12[1][2]
PDGFRβ4[1][2]
KIT15[1][2]
VEGFR250[1][2]
FLT3Not explicitly quantified in the provided results, but noted as a target.[3][4]

Table 2: In Vitro Inhibitory Activity of this compound against Selected Off-Targets

TargetIC50 (µM)
FGFR13.5[5]
Src2.5[5]
c-Met9[5]
EGFR>20[5]

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay format.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • Kinase reaction buffer

  • 96-well assay plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo™)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase reaction buffer.

  • In a 96-well plate, add the recombinant kinase to each well.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay

This protocol describes how to measure the effect of this compound on the phosphorylation of a target receptor in a cellular context.

Materials:

  • Cells expressing the target receptor (e.g., NIH3T3 cells overexpressing PDGFRβ)

  • This compound

  • Ligand for the target receptor (e.g., PDGF-BB for PDGFRβ)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Antibodies: phospho-specific primary antibody for the target receptor, total primary antibody for the target receptor, and a secondary antibody.

  • Western blot reagents and equipment.

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Starve the cells in serum-free medium for a specified period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of this compound for a defined time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform a Western blot analysis using a phospho-specific antibody to detect the phosphorylated form of the target receptor.

  • Strip the membrane and re-probe with an antibody against the total form of the receptor to confirm equal protein loading.

  • Quantify the band intensities to determine the extent of inhibition of receptor phosphorylation at different concentrations of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the major signaling pathways activated by the primary targets of this compound.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf Survival Survival Akt->Survival Migration Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

PDGFRB_Signaling PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB PI3K PI3K PDGFRB->PI3K Grb2_Sos Grb2/SOS PDGFRB->Grb2_Sos STAT STAT PDGFRB->STAT Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Gene_Transcription Gene Transcription STAT->Gene_Transcription Proliferation Proliferation Akt->Proliferation Raf Raf Ras->Raf Migration Migration MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration

Caption: Simplified PDGFRβ signaling pathway.

cKit_Signaling SCF SCF cKit c-Kit SCF->cKit PI3K PI3K cKit->PI3K JAK JAK cKit->JAK Src Src cKit->Src Akt Akt PI3K->Akt STAT STAT JAK->STAT Gene Transcription Ras Ras Src->Ras Survival Survival Akt->Survival Gene_Transcription Gene_Transcription STAT->Gene_Transcription Gene Transcription Raf Raf Ras->Raf Proliferation Proliferation Differentiation Differentiation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Gene_Transcription->Differentiation

Caption: Simplified c-Kit signaling pathway.

FLT3_Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 FLT3_Ligand->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway Differentiation Differentiation STAT5->Differentiation Survival Survival Akt->Survival Proliferation Proliferation MAPK_Pathway->Proliferation

Caption: Simplified FLT3 signaling pathway.

Experimental Workflows

Experimental_Workflow Start Start: Hypothesis Dose_Response Dose-Response Assay (e.g., Cell Viability) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Phospho_Assay Cellular Phosphorylation Assay Determine_IC50->Phospho_Assay Confirm_Target_Inhibition Confirm On-Target Inhibition Phospho_Assay->Confirm_Target_Inhibition Phenotypic_Assay Phenotypic Assay (e.g., Migration, Proliferation) Confirm_Target_Inhibition->Phenotypic_Assay Off_Target_Validation Off-Target Validation (Control Inhibitor, siRNA) Phenotypic_Assay->Off_Target_Validation Data_Analysis Data Analysis & Interpretation Off_Target_Validation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow.

Caption: Troubleshooting logical workflow.

References

(Z)-SU14813 stability in cell culture conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (Z)-SU14813 in cell culture conditions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is soluble in DMSO but not in water.[1] For optimal stability, prepare stock solutions in high-quality, anhydrous DMSO.[2] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) and aliquot it into small volumes to avoid repeated freeze-thaw cycles.[3]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: The stability of this compound depends on the storage conditions. The following table summarizes the recommended storage for both the powder form and stock solutions in DMSO.[1][3][4]

FormStorage TemperatureShelf Life
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
Stock Solution (in DMSO)-80°CUp to 2 years
Stock Solution (in DMSO)-20°CUp to 1 year

Q3: How stable is this compound in cell culture medium at 37°C?

Q4: How often should I replace the cell culture medium containing this compound?

A4: Given the lack of specific stability data, it is best practice to replace the medium with freshly diluted this compound every 24 to 48 hours to ensure a consistent concentration of the active compound throughout your experiment. This is particularly important for longer-term assays.

Q5: Can I pre-mix this compound into a large volume of medium and store it?

A5: It is not recommended to pre-mix this compound in cell culture medium for long-term storage. The compound is likely to be less stable in aqueous-based media compared to a DMSO stock solution. Prepare fresh working solutions from your frozen DMSO stock immediately before each experiment.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound in your experiments.

IssuePossible CauseSuggested Solution
Inconsistent or weaker-than-expected results Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.- Replace the medium with fresh compound every 24 hours.- Perform a stability study to determine the half-life of the compound under your experimental conditions (see Experimental Protocol below).
Improper Storage: Repeated freeze-thaw cycles of the stock solution or improper storage temperature can lead to degradation.- Aliquot stock solutions into single-use volumes.- Store stock solutions at -80°C for long-term storage.[3]
Precipitation in cell culture medium Low Solubility: The final concentration of this compound may exceed its solubility limit in the aqueous medium.- Ensure the final DMSO concentration is low (typically ≤ 0.1%) to maintain solubility.- Visually inspect the medium for any precipitate after adding the compound.
Interaction with Media Components: Components in the serum or medium may cause the compound to precipitate.- Test the solubility of this compound in your specific cell culture medium, both with and without serum.
High variability between replicates Inconsistent Compound Concentration: This could be due to incomplete solubilization of the stock solution or degradation during the experiment.- Ensure the DMSO stock solution is fully dissolved before diluting it into the medium.- Prepare a master mix of the final working solution to add to all replicate wells to ensure consistency.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound under your specific cell culture conditions using HPLC-MS.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (a structurally similar and stable compound not present in the sample)

  • 24-well tissue culture plates

  • HPLC-MS system with a C18 column

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a working solution of this compound at your desired final concentration (e.g., 1 µM) in your cell culture medium (test both with and without serum). Prepare enough for all time points and replicates.

    • Prepare a solution of cold acetonitrile with the internal standard for protein precipitation and compound extraction.

  • Incubation:

    • Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., medium with serum, medium without serum).

    • As a control, add the working solution to triplicate wells containing no cells to assess stability in the medium alone.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect aliquots (e.g., 100 µL) from each well at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The T=0 sample should be collected immediately after adding the compound.

  • Sample Preparation for HPLC-MS:

    • To each 100 µL aliquot, add 200 µL of the cold acetonitrile solution containing the internal standard.

    • Vortex briefly to mix and precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound. A generic method would involve a C18 column with a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[5]

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the T=0 time point.

    • Plot the percentage of the remaining compound against time to determine the stability profile and calculate the half-life (t½) of this compound under your specific cell culture conditions.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare 10 mM this compound in DMSO Stock work Prepare Working Solution in Cell Culture Medium prep->work plate Add to 24-well Plate (with and without cells) work->plate incubate Incubate at 37°C, 5% CO₂ plate->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample extract Protein Precipitation & Compound Extraction sample->extract analyze Quantify with HPLC-MS extract->analyze data Calculate Half-life analyze->data

Caption: Workflow for assessing the stability of this compound.

signaling_pathway This compound Signaling Pathway Inhibition cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FLT3L FLT3-L FLT3 FLT3 FLT3L->FLT3 Proliferation Cell Proliferation VEGFR->Proliferation Survival Cell Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation PDGFR->Survival KIT->Proliferation KIT->Survival FLT3->Proliferation FLT3->Survival SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Metastasis Metastasis Proliferation->Metastasis

Caption: this compound inhibits multiple receptor tyrosine kinases.

References

Technical Support Center: Interpreting Biphasic Dose-Response to (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter a biphasic dose-response when working with the multi-targeted receptor tyrosine kinase inhibitor, (Z)-SU14813.

Troubleshooting Guides

A biphasic dose-response, characterized by a U-shaped or inverted U-shaped curve, can be a complex but interpretable phenomenon. The following guide provides potential causes and solutions for unexpected dose-response curves in your experiments with this compound.

Table 1: Troubleshooting Biphasic Dose-Response to this compound

Potential Issue Possible Causes Recommended Solutions
Unexpected Curve Shape (e.g., non-sigmoidal, biphasic) This compound has complex biological effects at different concentrations due to its multi-targeted nature.[1] At low concentrations, it may inhibit primary targets (e.g., VEGFR, PDGFR), leading to an initial decrease in cell viability or signaling. At higher concentrations, it could engage secondary, lower-affinity targets or induce off-target toxicity, potentially leading to a paradoxical increase or a secondary decrease in the measured response.[2][3]Carefully examine the data to determine if the observed effect is biologically plausible. Consider using an orthogonal viability assay (e.g., a non-metabolic assay like a DNA-binding dye-based method) to confirm the results.[1] Analyze the two phases of the curve separately to calculate distinct IC50 values, which can help in dissecting the different inhibitory mechanisms.[2]
Inconsistent IC50 Values Cell-based factors such as cell line integrity (authentication, mycoplasma contamination, passage number), seeding density, and cell health can significantly impact results.[1] Compound-related issues, including degradation or improper storage, can also lead to variability.Ensure cell lines are authenticated, free of contamination, and used at a consistent, low passage number. Optimize and maintain a consistent cell seeding density. Always use healthy cells in the logarithmic growth phase. Prepare fresh drug dilutions from a properly stored stock solution for each experiment.[1]
High Variability Between Replicate Wells Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate can introduce significant variability.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to minimize edge effects.[1]
Assay Interference The compound may directly interfere with the assay reagents. For example, at high concentrations, this compound might have fluorescent properties that interfere with a fluorescence-based readout.Perform a cell-free assay with this compound and the assay reagent to check for direct interaction. If interference is detected, consider switching to an alternative assay with a different detection method.

Experimental Protocols

To ensure robust and reproducible data, it is critical to follow a well-defined experimental protocol. Below is a detailed methodology for a standard cell viability assay, which is often used to determine the dose-response of a compound like this compound.

Cell Viability Assay Using a Resazurin-Based Reagent

This protocol is designed to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • This compound (properly stored and dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line (e.g., human umbilical vein endothelial cells (HUVECs) or a tumor cell line expressing VEGFR, PDGFR, or KIT)

  • Complete cell culture medium

  • Sterile 96-well microplates (clear bottom, black or white walls recommended for fluorescence/luminescence)

  • Resazurin-based cell viability reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Cell Seeding:

    • Harvest healthy, sub-confluent cells and perform a cell count to determine the cell concentration.

    • Dilute the cells in a complete culture medium to the desired seeding density (optimized for your cell line, typically 2,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in a complete culture medium. A common starting concentration is 10 mM in DMSO, which is then serially diluted. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired treatment duration (e.g., 48 or 72 hours). The optimal incubation time should be determined empirically for your specific cell line and experimental goals.

  • Cell Viability Measurement:

    • Following the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).

    • Incubate the plate for an additional 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the average background signal from the no-cell control wells.

    • Normalize the data to the vehicle control, which is set to 100% viability.

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Fit the data to a suitable non-linear regression model to determine the IC50 value(s). For a biphasic curve, consider a biphasic dose-response model.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a multi-targeted receptor tyrosine kinase inhibitor.[4][5] It has been shown to potently inhibit several receptor tyrosine kinases that are crucial for angiogenesis and tumor growth.[5][6] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[4][5]

Table 2: In Vitro Inhibitory Activity of this compound Against Key Kinase Targets

TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Data sourced from MedchemExpress.[4]

Q2: What could a biphasic dose-response to this compound indicate?

A2: A biphasic dose-response to this compound could indicate several underlying mechanisms:

  • On-target vs. Off-target Effects: At lower concentrations, this compound may be selectively inhibiting its high-affinity targets (e.g., VEGFR1, PDGFRβ), leading to the expected inhibitory effect.[4] At higher concentrations, it may begin to inhibit lower-affinity kinases or other off-target molecules, which could trigger a different, sometimes opposing, cellular response.[2]

  • Activation of Compensatory Signaling Pathways: Inhibition of one pathway by this compound might lead to the activation of a compensatory signaling pathway at certain concentrations, resulting in a partial recovery of the measured endpoint (e.g., cell proliferation).

  • Differential Effects on Mixed Cell Populations: If the cell culture is not homogenous, different cell populations may have varying sensitivities to the drug, leading to a complex dose-response curve.[7]

Q3: How do the multiple targets of this compound contribute to a potential biphasic response?

A3: this compound's ability to inhibit multiple receptor tyrosine kinases, each with a different IC50 value, is a key factor.[4] For instance, at low nanomolar concentrations, it potently inhibits VEGFR1 and PDGFRβ. As the concentration increases into the double-digit nanomolar range, its inhibitory effect on VEGFR2 and KIT becomes more pronounced. This differential inhibition can lead to a complex, non-monotonic cellular response as different signaling pathways are sequentially or simultaneously inhibited to varying degrees.

Caption: this compound signaling at different concentrations.

Q4: What is a general workflow for investigating a biphasic dose-response?

A4: A systematic approach is necessary to understand the cause of a biphasic dose-response. The following workflow outlines key steps from initial observation to mechanistic investigation.

Biphasic_Workflow cluster_mechanisms cluster_interpretation A Observe Biphasic Dose-Response Curve B 1. Confirm and Validate the Observation A->B C Repeat experiment with fresh compound dilutions B->C D Use an orthogonal viability/activity assay B->D E Check for assay interference (cell-free) B->E F 2. Investigate Potential Mechanisms C->F D->F E->F G Analyze expression of primary and potential secondary targets F->G H Use a biphasic curve fitting model to derive two IC50 values F->H I Perform Western blot for key signaling proteins (e.g., p-AKT, p-ERK) F->I J 3. Interpret the Data G->J H->J I->J K Correlate IC50 values with known target affinities J->K L Relate signaling pathway modulation to the biphasic curve shape J->L M Conclusion: Mechanistic Hypothesis for Biphasic Effect K->M L->M

Caption: Experimental workflow for investigating a biphasic dose-response.

References

Technical Support Center: Cell Line Specific Responses to (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the multi-targeted receptor tyrosine kinase (RTK) inhibitor, (Z)-SU14813. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] By inhibiting these RTKs, SU14813 can disrupt key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[2]

Q2: How does the multi-targeted nature of SU14813 influence its anti-cancer activity?

A2: Many cancers are driven by multiple aberrant signaling pathways.[2] By simultaneously inhibiting several key RTKs like VEGFRs, PDGFRβ, KIT, and FLT3, SU14813 can offer a broader and more potent anti-tumor effect compared to single-target inhibitors.[2] This multi-targeted approach may also help to overcome or delay the development of drug resistance.

Q3: Are there known off-target effects for SU14813?

A3: While SU14813 shows a high degree of selectivity for its primary targets, like all kinase inhibitors, the potential for off-target effects exists.[3] Off-target effects can arise from the inhibitor binding to kinases with similar ATP-binding pockets.[4] If you observe unexpected phenotypes in your experiments, it is advisable to consult kinase inhibitor databases and consider performing a kinome-wide screen to identify potential off-target interactions.[4][5]

Q4: How should I prepare a stock solution of SU14813?

A4: SU14813 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, further dilution in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil may be necessary.[6][7] It is recommended to prepare fresh working solutions for each experiment to ensure stability and solubility.[6] If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[6]

Data Presentation: Cell Line Specificity of SU14813

The cellular response to SU14813 is highly dependent on the expression and activation status of its target RTKs in a given cell line. Below is a summary of reported IC50 values, which represent the concentration of SU14813 required to inhibit a given process by 50%.

Cell LineCancer TypeAssay TypeIC50 (nM)Key Target(s) ExpressedReference
U-118MGHuman GlioblastomaAnchorage-Independent Growth (Soft Agar)50 - 100PDGFRβ[3][6]
U-118MGHuman GlioblastomaAnchorage-Dependent Growth (on plastic)> 12,000PDGFRβ[3]
HT-29Human Colon AdenocarcinomaAnchorage-Independent Growth (Soft Agar)> 1,500EGFR (low/no target RTKs)[3]
MV4;11Human Acute Myeloid LeukemiaAutonomous ProliferationNot explicitly stated, but sensitiveConstitutively active mutant FLT3-ITD[3]
OC1-AML5Human Acute Myeloid LeukemiaFLT3 Ligand-Dependent ProliferationNot explicitly stated, but sensitiveWild-type FLT3[3]
NIH-3T3 (transfected)Mouse FibroblastPDGF-Dependent ProliferationNot explicitly stated, but sensitivePDGFRβ[3]
Porcine Aortic Endothelial Cells (transfected)N/AVEGFR-2 Phosphorylation5.2VEGFR-2[6]
Porcine Aortic Endothelial Cells (transfected)N/APDGFRβ Phosphorylation9.9PDGFRβ[6]
Porcine Aortic Endothelial Cells (transfected)N/AKIT Phosphorylation11.2KIT[6]

Experimental Protocols & Workflows

Experimental Workflow for Assessing Cell Line Response to SU14813

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_cell Select Cell Lines (Target vs. Non-target expressing) cell_viability Cell Viability Assay (e.g., MTT Assay) prep_cell->cell_viability western_blot Western Blot Analysis (Phospho-RTK levels) prep_cell->western_blot prep_su14813 Prepare SU14813 Stock (e.g., in DMSO) prep_su14813->cell_viability prep_su14813->western_blot ic50 Calculate IC50 Values cell_viability->ic50 pathway_analysis Analyze Target Inhibition western_blot->pathway_analysis conclusion Correlate Target Expression with Drug Sensitivity ic50->conclusion pathway_analysis->conclusion signaling_pathway cluster_extracellular cluster_membrane cluster_intracellular ligand_vegf VEGF receptor_vegfr VEGFR ligand_vegf->receptor_vegfr ligand_pdgf PDGF receptor_pdgfr PDGFRβ ligand_pdgf->receptor_pdgfr ligand_scf SCF receptor_kit KIT ligand_scf->receptor_kit ligand_fl FL receptor_flt3 FLT3 ligand_fl->receptor_flt3 pathway_pi3k PI3K/Akt Pathway receptor_vegfr->pathway_pi3k pathway_ras Ras/MAPK Pathway receptor_vegfr->pathway_ras receptor_pdgfr->pathway_pi3k receptor_pdgfr->pathway_ras receptor_kit->pathway_pi3k receptor_kit->pathway_ras receptor_flt3->pathway_pi3k receptor_flt3->pathway_ras pathway_stat JAK/STAT Pathway receptor_flt3->pathway_stat su14813 This compound su14813->receptor_vegfr Inhibits su14813->receptor_pdgfr Inhibits su14813->receptor_kit Inhibits su14813->receptor_flt3 Inhibits outcome Cell Proliferation, Survival, Angiogenesis pathway_pi3k->outcome pathway_ras->outcome pathway_stat->outcome

References

Technical Support Center: (Z)-SU14813 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of (Z)-SU14813 in long-term studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound during long-term studies?

A1: The degradation of this compound, like other tyrosine kinase inhibitors, is primarily influenced by three main factors:

  • Light Exposure (Photodegradation): Similar to its structural analog sunitinib, this compound is susceptible to degradation upon exposure to light. This can lead to the formation of photo-degradation products, altering the compound's activity.

  • Oxidation: The presence of oxygen can lead to the oxidation of this compound, resulting in the formation of degradation products such as aldehydes. This is a common degradation pathway for many small molecules.

  • Hydrolysis: Although seemingly stable in neutral conditions, prolonged exposure to acidic or alkaline aqueous environments can lead to the hydrolysis of this compound. The presence of moisture in solvents like DMSO can also contribute to gradual hydrolysis over time.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. For the solid powder, storage at -20°C for up to 3 years is recommended. For stock solutions, typically prepared in anhydrous DMSO, the following storage conditions are advised to minimize degradation:

  • Short-term storage (up to 1 month): -20°C.

  • Long-term storage (up to 1 year): -80°C.[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q3: How should I prepare working solutions of this compound for my experiments?

A3: It is crucial to prepare working solutions fresh for each experiment, especially for in vivo studies, to ensure potency and minimize variability.[2] For cell-based assays, dilute the DMSO stock solution in your cell culture medium immediately before use. Avoid storing the inhibitor in aqueous-based media for extended periods, as this can accelerate degradation.

Q4: I'm observing a decrease in the inhibitory effect of this compound in my multi-day cell culture experiment. What could be the cause?

A4: A decline in inhibitory activity over time in a multi-day experiment is likely due to the degradation of this compound in the cell culture medium. To mitigate this, it is recommended to replenish the medium with freshly prepared inhibitor at regular intervals (e.g., every 24-48 hours), depending on the stability of the compound in your specific culture conditions.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or lower-than-expected inhibitory activity in assays. 1. Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, moisture in DMSO).2. Degradation of working solution prepared too far in advance.3. Precipitation of the compound in the assay medium.1. Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use vials and store at -80°C, protected from light.2. Always prepare working solutions fresh from a validated stock solution immediately before each experiment.3. Ensure the final concentration in the assay does not exceed the solubility limit. Consider using a carrier solvent or adjusting the formulation if precipitation is observed.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). 1. Formation of degradation products due to exposure to light, oxygen, or extreme pH.2. Contamination of the sample or solvent.1. Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. Purge stock solutions with an inert gas (e.g., argon or nitrogen) before sealing and freezing to minimize oxidation.2. Use high-purity, anhydrous solvents for all preparations. Filter solutions if necessary.
Variability in results between different batches of experiments. 1. Inconsistent preparation of this compound solutions.2. Use of stock solutions of different ages or storage conditions.1. Standardize the protocol for solution preparation, including solvent type, concentration, and mixing procedure.2. Use aliquots from the same stock solution for a series of related experiments. If a new stock solution is prepared, validate its activity against the previous batch.

Quantitative Stability Data

While specific long-term stability data for this compound in various solvents is not extensively published, data from its close structural analog, sunitinib, provides valuable insights into its stability profile. The following table summarizes the stability of a sunitinib oral suspension, which can be indicative of the general stability of the compound.

Table 1: Stability of Sunitinib (10 mg/mL) in Oral Suspension (Ora-Plus:Ora-Sweet 1:1) [3][4]

Storage ConditionDay 1Day 7Day 14Day 30Day 60
Room Temperature >96%>96%>96%>96%>96%
Refrigerated (4°C) >96%>96%>96%>96%>96%

Note: The data indicates the percentage of the initial concentration remaining.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 442.48 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

Materials:

  • This compound stock solution (e.g., 25 mg/mL in DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure: This protocol is adapted from a common formulation for similar compounds.[2]

  • For a 1 mL final volume, start with the required volume of the this compound DMSO stock solution. For example, to achieve a final concentration of 2.5 mg/mL, use 100 µL of a 25 mg/mL stock.

  • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix gently but thoroughly.

  • This formulation should be prepared fresh on the day of administration.

Visualizations

Signaling Pathways Inhibited by this compound

This compound is a multi-targeted receptor tyrosine kinase inhibitor. The following diagrams illustrate the key signaling pathways it blocks.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 This compound Inhibits VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PDGFRB_Signaling PDGFB PDGF-B PDGFRB This compound Inhibits PDGFRβ PDGFB->PDGFRB PI3K PI3K PDGFRB->PI3K RAS_GAP RAS-GAP PDGFRB->RAS_GAP STAT STAT PDGFRB->STAT AKT AKT PI3K->AKT RAS RAS RAS_GAP->RAS Proliferation Cell Proliferation Migration STAT->Proliferation AKT->Proliferation RAS->Proliferation KIT_Signaling SCF SCF KIT This compound Inhibits KIT SCF->KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS STAT3 STAT3 KIT->STAT3 AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Survival Proliferation STAT3->Proliferation AKT->Proliferation MAPK->Proliferation FLT3_Signaling FLT3L FLT3 Ligand FLT3 This compound Inhibits FLT3 FLT3L->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation Survival STAT5->Proliferation AKT->Proliferation MAPK->Proliferation Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare concentrated stock solution in anhydrous DMSO aliquot Aliquot into single-use, light-protected vials prep_stock->aliquot temp Incubate at different temperatures (e.g., 4°C, RT, 37°C) aliquot->temp light Expose to UV and/or visible light aliquot->light ph Incubate in acidic and basic aqueous buffers aliquot->ph sampling Collect samples at defined time points temp->sampling light->sampling ph->sampling hplc Analyze by stability-indicating HPLC-UV or LC-MS sampling->hplc quantify Quantify remaining parent compound and identify degradation products hplc->quantify

References

Validation & Comparative

A Head-to-Head Showdown: In Vitro Efficacy of (Z)-SU14813 Versus Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, the meticulous evaluation of kinase inhibitors is paramount. This guide provides a detailed in vitro comparison of two multi-targeted receptor tyrosine kinase (RTK) inhibitors: (Z)-SU14813 and the structurally similar, clinically approved drug, sunitinib. Both compounds are recognized for their potent anti-angiogenic and anti-tumor activities, primarily through the inhibition of key RTKs implicated in tumorigenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[1] This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear synthesis of efficacy data, experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Efficacy: A Comparative Analysis of IC50 Values

The in vitro potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following tables summarize the available IC50 data for this compound and sunitinib from biochemical and cellular assays. It is important to note that these values have been compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: Biochemical Assay - Kinase Inhibition
Target KinaseThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR1 (Flt-1)2[2][3]-
VEGFR2 (KDR/Flk-1)50[2][3]80[4][5]
PDGFRβ4[2][3]2[4][5]
KIT15[2][3]Potent inhibition noted
FLT3 (Wild-Type)-250[4][5]
FLT3-ITD-50[4][5]
FLT3-Asp835-30[4][5]

Data compiled from multiple sources. A direct side-by-side comparison under identical assay conditions is not available in the public literature.

Table 2: Cellular Assay - Inhibition of Receptor Phosphorylation
Target KinaseCell LineThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR-2PAE5.2[6]-
VEGFR-2NIH-3T3-10[4][5]
PDGFR-βPAE9.9[6]-
PDGFR-βNIH-3T3-10[4][5]
KITPAE11.2[6]-

PAE: Porcine Aortic Endothelial cells; NIH-3T3: Mouse embryonic fibroblast cell line.

Table 3: Cellular Assay - Anti-proliferative Activity
Cell LineCancer TypeThis compound IC50 (nM)Sunitinib IC50 (nM)
U-118MGGlioblastoma50-100[2]-
HUVECEndothelial Cells-40 (VEGF-induced)[4][5]
NIH-3T3 (PDGFRβ)Fibroblast (transfected)-39 (PDGF-induced)[4][5]
NIH-3T3 (PDGFRα)Fibroblast (transfected)-69 (PDGF-induced)[4][5]
MV4;11Acute Myeloid Leukemia-8[4][5]
OC1-AML5Acute Myeloid Leukemia-14[4][5]

Signaling Pathways and Experimental Workflows

Both this compound and sunitinib exert their therapeutic effects by blocking the ATP-binding site of multiple RTKs. This competitive inhibition prevents the phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The primary pathways affected include the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR / KIT RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Sunitinib Sunitinib Sunitinib->RTK Inhibit SU14813 SU14813 SU14813->RTK Inhibit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified RTK signaling pathway and points of inhibition. (Max Width: 760px)

The following diagrams illustrate typical workflows for the in vitro comparison of this compound and sunitinib.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (e.g., VEGFR2) - Substrate (e.g., Poly-Glu,Tyr) - ATP start->reagents plate Plate Kinase, Substrate, and Inhibitor in 96-well plate reagents->plate inhibitors Prepare Serial Dilutions of this compound and Sunitinib inhibitors->plate reaction Initiate Reaction with ATP Incubate at 37°C plate->reaction detection Stop Reaction and Detect (e.g., ADP-Glo, TR-FRET) reaction->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Calculate % Inhibition and Determine IC50 Values readout->analysis end End analysis->end Cell_Assay_Workflow start Start cells Seed Cancer Cells (e.g., MV4;11) in 96-well plates start->cells incubate1 Allow cells to adhere/stabilize (24 hours) cells->incubate1 treat Treat cells with serial dilutions of this compound and Sunitinib incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 mts Add MTS/MTT Reagent to wells incubate2->mts incubate3 Incubate for 1-4 hours (Formazan development) mts->incubate3 readout Measure Absorbance at 490-570 nm incubate3->readout analysis Calculate % Viability and Determine IC50 Values readout->analysis end End analysis->end

References

A Comparative Analysis of (Z)-SU14813 and Sorafenib Kinase Selectivity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer drug discovery, the development of kinase inhibitors with specific selectivity profiles is paramount for achieving therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity of two multi-targeted tyrosine kinase inhibitors: (Z)-SU14813 and sorafenib. This document is intended for researchers, scientists, and drug development professionals to provide objective, data-driven insights into the comparative performance of these two compounds.

Kinase Selectivity Profiles: A Head-to-Head Comparison

Both this compound and sorafenib are potent inhibitors of multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases involved in tumor angiogenesis and proliferation. However, their selectivity profiles exhibit notable differences.

This compound demonstrates potent inhibitory activity against a specific subset of RTKs, primarily within the VEGFR and PDGFR families.[1] In contrast, sorafenib displays a broader spectrum of activity, potently inhibiting both RTKs and key kinases in the Raf/MEK/ERK signaling cascade.[2][3][4]

The following tables summarize the available biochemical and cellular IC50 data for both compounds against a range of kinases. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Biochemical IC50 Values for this compound and Sorafenib
Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)
VEGFR12[1][5]26
VEGFR250[1][5]90[2][4]
VEGFR3-20[2][4]
PDGFRβ4[1][5]57[2][4]
KIT15[1][5]68[2][4]
FLT3-58 / 59[2]
Raf-1-6[3]
B-Raf (wild-type)-22[3]
B-Raf (V600E)-38[3]
RET-43
Table 2: Cellular IC50 Values for this compound and Sorafenib
Cell Line/TargetThis compound IC50 (nM)Sorafenib IC50 (µM)
PAE/VEGFR-25.2[1]-
PAE/PDGFRβ9.9[1]-
PAE/KIT11.2[1]-
HCT 116 (colon)-18.6[6]
MCF7 (breast)-16.0[6]
H460 (lung)-18.0[6]

A study comparing the cellular selectivity of several RTKIs, including SU14813 and sorafenib, expressed the data as a ratio of the IC50 for a given RTK to the IC50 for VEGFR-2.[7] This approach normalizes the data to a common target, providing a relative measure of selectivity. While the raw data was not available, this highlights the importance of considering relative potencies when comparing multi-targeted inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments typically used to determine kinase inhibitor selectivity. These protocols are based on established methods in the field and are representative of the techniques used to generate the data presented above.

Biochemical Kinase Assay (Radiometric)

This method measures the direct inhibition of kinase enzymatic activity by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a specific peptide or protein substrate, and assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound or sorafenib) or DMSO as a vehicle control to the reaction wells.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³³P]ATP is washed away.

  • Detection and Analysis: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Receptor Tyrosine Kinase Phosphorylation Assay (ELISA-based)

This assay measures the ability of an inhibitor to block the phosphorylation of a target receptor tyrosine kinase in a cellular context.

  • Cell Culture and Plating: Culture cells expressing the target receptor (either endogenously or through transfection) in 96-well plates until they reach a desired confluency.

  • Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a defined period (e.g., 16-24 hours).

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound or sorafenib) or vehicle control for a specified time (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the total receptor protein.

    • Add the cell lysates to the wells and incubate to allow the receptor to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the receptor. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells again.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the phosphorylation signal to the total amount of receptor (which can be determined in a parallel ELISA using an antibody that recognizes the total receptor protein). Calculate the percentage of inhibition of receptor phosphorylation for each inhibitor concentration and determine the IC50 value.

Signaling Pathways

The distinct kinase selectivity profiles of this compound and sorafenib translate to their differential effects on downstream signaling pathways.

This compound: Targeting Receptor Tyrosine Kinases

This compound primarily inhibits receptor tyrosine kinases such as VEGFR and PDGFR.[1] Activation of these receptors by their respective ligands (VEGF and PDGF) initiates a cascade of intracellular signaling events, predominantly through the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8][9][10] By blocking the initial phosphorylation of these receptors, this compound effectively shuts down these downstream signals.

SU14813_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PI3K PDGFR->Ras SU14813 This compound SU14813->VEGFR SU14813->PDGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Sorafenib_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->Ras Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Raf Raf Sorafenib->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation A1 Kinase Panel Screening (e.g., Radiometric Assay) A2 IC50 Determination for Hits A1->A2 C1 Kinase Selectivity Profile A2->C1 B1 Cellular Phosphorylation Assay (e.g., ELISA) B2 Cell Viability/Proliferation Assay B1->B2 B2->C1 C2 Structure-Activity Relationship (SAR) C1->C2 C3 Lead Compound Selection C2->C3

References

Validating On-Target Efficacy: A Comparative Analysis of (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor activities.[1][2][3] This guide provides a comprehensive comparison of this compound with other prominent tyrosine kinase inhibitors—Sunitinib, Sorafenib, Pazopanib, and Axitinib—to validate its on-target effects. The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate an objective evaluation.

On-Target Potency: A Quantitative Comparison

This compound primarily targets a specific set of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[1][2][3] The on-target potency of this compound and its alternatives is summarized in the tables below, presenting half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) from various biochemical and cellular assays.

Table 1: On-Target Biochemical Potency (IC50/Kd in nM)

TargetThis compoundSunitinibSorafenibPazopanibAxitinib
VEGFR1 2[2][3]8090100.1[4]
VEGFR2 50[2][3]290300.2
VEGFR3 -720470.1-0.3
PDGFRβ 4[2][3]258841.6[4]
KIT 15[2][3]168741.6[4]
FLT3 -158230[5]-
BRAF --6--
c-RAF --22--

Table 2: Cellular On-Target Activity (IC50 in nM)

Cell LineTarget PathwayThis compoundSunitinibSorafenibPazopanibAxitinib
HUVECVEGFR2 Signaling5.2----
NIH3T3-PDGFRβPDGFRβ Signaling9.9----
MO7eKIT Signaling11.2----

Note: This table highlights the cellular potency of this compound against its primary targets. Comprehensive, directly comparable cellular IC50 data for all listed inhibitors across the same cell lines is limited in the public domain.

Kinase Selectivity Profile: On-Target vs. Off-Target Effects

To provide a broader perspective on the selectivity of this compound and its comparators, the following table summarizes their inhibitory activity against a selection of off-target kinases. This data is crucial for understanding potential side effects and for designing more targeted therapies. Kinome scan data, where available, provides a comprehensive overview of a compound's interaction with a large panel of kinases.

Table 3: Off-Target Kinase Inhibition (IC50/Kd in nM)

KinaseThis compoundSunitinibSorafenibPazopanibAxitinib
AMPK -Potent Inhibition[6][7]---
SRC -100-1000-->1000[4]
ABL ----149 pM (T315I)
FGFR1 ---->1000[4]
EGFR >10,000>10,000>10,000>10,000>1000[4]

Note: A higher value indicates weaker inhibition and thus higher selectivity for the on-targets. Data is compiled from various sources and may not be directly comparable due to different assay conditions.

Experimental Protocols for On-Target Validation

Accurate and reproducible experimental design is paramount for validating the on-target effects of any kinase inhibitor. Below are detailed protocols for key assays used to characterize the activity of this compound and its alternatives.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Materials:

    • Purified recombinant kinase (e.g., VEGFR2, PDGFRβ, KIT)

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

    • Assay buffer (e.g., HEPES, MgCl₂, DTT)

    • Test compound (this compound or comparators) serially diluted in DMSO

    • 96-well or 384-well plates

    • Plate reader (scintillation counter or luminometer)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add serially diluted test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction.

    • Detect kinase activity:

      • Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

      • Luminescence-based assay (e.g., ADP-Glo™): Add reagents that convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal measured by a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blot for Receptor Tyrosine Kinase Phosphorylation

This method assesses the ability of an inhibitor to block the autophosphorylation of its target receptor tyrosine kinase in a cellular context, a key indicator of on-target engagement.

  • Materials:

    • Cell line expressing the target RTK (e.g., HUVECs for VEGFR2)

    • Cell culture medium and supplements

    • Ligand to stimulate the RTK (e.g., VEGF for VEGFR2)

    • Test compound (this compound or comparators)

    • Lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-RTK and anti-total-RTK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Plate cells and allow them to adhere.

    • Starve cells in serum-free medium to reduce basal RTK activity.

    • Pre-treat cells with various concentrations of the test compound or DMSO for a specified time.

    • Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes).

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated form of the target RTK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the RTK.

    • Quantify band intensities to determine the dose-dependent inhibition of RTK phosphorylation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of the inhibitor's on-target effect.

  • Materials:

    • Cancer cell line dependent on the target pathway

    • Cell culture medium and supplements

    • Test compound (this compound or comparators)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its in vivo evaluation.

G cluster_0 VEGFR Signaling cluster_1 PDGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Survival Cell Survival AKT->Cell Survival PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_2 PI3K PDGFR->PI3K_2 RAS_2 RAS PDGFR->RAS_2 AKT_2 AKT PI3K_2->AKT_2 RAF_2 RAF RAS_2->RAF_2 MEK_2 MEK RAF_2->MEK_2 ERK_2 ERK MEK_2->ERK_2 Migration Migration ERK_2->Migration Cell Growth Cell Growth AKT_2->Cell Growth SU14813 SU14813 SU14813->VEGFR inhibition SU14813->PDGFR inhibition

Caption: Simplified signaling pathways of VEGFR and PDGFR inhibited by this compound.

G Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Vehicle or SU14813 Tumor Volume Measurement Tumor Volume Measurement Treatment->Tumor Volume Measurement Regularly Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

Caption: Experimental workflow for in vivo validation of this compound in a xenograft model.

References

(Z)-SU14813 Off-Target Kinase Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target kinase profile of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, with other clinically relevant kinase inhibitors. The information presented is intended to assist researchers in evaluating the selectivity of SU14813 and understanding its potential off-target effects, a critical consideration in drug development and preclinical research.

Executive Summary

This compound is a potent inhibitor of several receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1] Its activity against these targets makes it a subject of interest for its anti-angiogenic and anti-tumor properties. However, like many kinase inhibitors, understanding its broader kinase selectivity profile is crucial for predicting potential side effects and identifying opportunities for therapeutic applications. This guide presents a comparative analysis of SU14813's kinase inhibition profile against a panel of other multi-kinase inhibitors, including sunitinib, sorafenib, pazopanib, axitinib, and regorafenib.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 or Kd values in nM) of this compound and comparator drugs against their primary targets and a selection of off-target kinases. Data is compiled from various preclinical studies. It is important to note that variations in assay conditions can influence the absolute values, and therefore, comparisons should be interpreted with this in mind.

Table 1: Inhibition of Primary Target Kinases (IC50/Kd in nM)

KinaseThis compoundSunitinibSorafenibPazopanibAxitinibRegorafenib
VEGFR12[2][3]913[4]-0.1-0.3[5]13[4]
VEGFR250[2][3]804.2[4]300.2[5]4.2[4]
VEGFR3--46[4]470.1-0.3[5]46[4]
PDGFRα---841.6[5]-
PDGFRβ4[2][3]222[4]841.6[5]22[4]
KIT15[2][3]-7[4]74-7[4]
FLT3------
RET-----1.5[4]
Raf-1--2.5[4]--2.5[4]
BRAF------

Table 2: Inhibition of Selected Off-Target Kinases (IC50/Kd in nM)

KinaseThis compoundSunitinibSorafenibPazopanibAxitinibRegorafenib
FGFR1>1000--->1000[5]-
EGFR>1000--->1000[5]-
Src>1000-----
c-Met>1000-----
AMPK-216[6]----

Signaling Pathways

This compound primarily exerts its effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The following diagrams illustrate the VEGFR and PDGFR signaling cascades and indicate the point of inhibition by SU14813.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis SU14813 This compound SU14813->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Grb2 Grb2/Sos PDGFR->Grb2 Activates PI3K PI3K PDGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth, Proliferation, Migration ERK->Cell_Growth Akt Akt PI3K->Akt Akt->Cell_Growth SU14813 This compound SU14813->PDGFR Inhibits

Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing compounds like this compound. Below are generalized protocols for common in vitro kinase assays used for IC50 determination.

Biochemical Kinase Assay (Radiometric)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate (peptide or protein) by the kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound or comparators) dissolved in DMSO

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, combine the kinase, substrate, and kinase reaction buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.

  • Wash the paper/membrane extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity on the paper/membrane using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Competition Binding Assay

This assay measures the ability of a test compound to compete with a known, labeled ligand (probe) for binding to the kinase active site.

Materials:

  • Purified recombinant kinase

  • Immobilized or fluorescently labeled kinase-binding probe

  • Assay buffer

  • Test compound (this compound or comparators) dissolved in DMSO

  • Detection system (e.g., fluorescence plate reader)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, combine the kinase and the labeled probe in the assay buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the signal (e.g., fluorescence) from the bound probe. A decrease in signal indicates displacement of the probe by the test compound.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 or Kd value by fitting the data to a competitive binding curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening and Characterization A Compound Library (this compound, Comparators) B Primary Kinase Screen (e.g., Single High Concentration) A->B C Hit Identification (Compounds showing significant inhibition) B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Profiling (Screening against a broad kinase panel) D->E F Cell-Based Assays (Confirming cellular activity) E->F G Lead Optimization / Further Studies F->G

Caption: A generalized workflow for kinase inhibitor screening and characterization.

Conclusion

This compound is a potent multi-targeted kinase inhibitor with high affinity for VEGFRs, PDGFRs, and KIT. The provided comparative data suggests that its selectivity profile is distinct from other multi-kinase inhibitors. While it shows high potency against its primary targets, it appears to have limited activity against some of the tested off-target kinases at concentrations where it effectively inhibits its primary targets. This information is valuable for designing experiments, interpreting results, and guiding the further development and application of this compound in cancer research and therapy. Researchers are encouraged to consider the specific kinase expression profiles of their model systems when evaluating the potential effects of this and other multi-targeted inhibitors.

References

A Comparative Guide to the Cross-Reactivity Profile of (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the kinase inhibitor (Z)-SU14813 with other multi-targeted tyrosine kinase inhibitors, focusing on their cross-reactivity profiles. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of kinase inhibitors for preclinical and clinical research.

This compound , a potent multi-targeted receptor tyrosine kinase inhibitor, shares structural similarities with Sunitinib (SU11248) and was identified from the same chemical library.[1] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[2]

Primary Target Profile of this compound

This compound demonstrates potent inhibitory activity against several key RTKs. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.

TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15
Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

While a comprehensive kinome-wide scan for this compound is not publicly available, initial screening against a panel of 38 kinases revealed a high degree of selectivity for its primary targets.

Comparative Cross-Reactivity Analysis

To provide a broader context for the selectivity of this compound, this guide compares its known target profile with that of four clinically relevant multi-targeted kinase inhibitors: Sunitinib, Sorafenib, Pazopanib, and Axitinib. The following tables summarize the dissociation constants (Kd) for each inhibitor against a panel of kinases, as determined by the KINOMEscan® platform. A lower Kd value indicates a higher binding affinity.

Note: Data for this compound is presented as IC50 values due to the absence of publicly available KINOMEscan® data. The comparator data is from the LINCS Data Portal and IUPHAR/BPS Guide to PHARMACOLOGY.[4][5][6][7][8]

Table 1: Inhibition Profile against Primary Targets and Key Off-Targets (Kd in nM)
KinaseThis compound (IC50)Sunitinib (Kd)Sorafenib (Kd)Pazopanib (Kd)Axitinib (Kd)
VEGFR1 21.615130.1
VEGFR2 500.82.62.10.2
VEGFR3 -1.11.32.50.1-0.3
PDGFRα -2.28.811-
PDGFRβ 41.11.7121.6
KIT 151.71.2141.7
FLT3 -2.21.3230-
RET -2.73.9--
BRAF --0.8--
BRAF (V600E) --5.7--
c-RAF --1.7--
ABL1 -34110--
SRC -110---

(-) indicates data not available or not among the primary targets.

Signaling Pathway Inhibition

The primary targets of this compound and the compared inhibitors are crucial components of signaling pathways that drive tumor growth, proliferation, and angiogenesis. The diagram below illustrates the key pathways affected by these inhibitors.

G cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K KIT KIT KIT->PI3K STAT STAT KIT->STAT FLT3 FLT3 FLT3->RAS FLT3->PI3K FLT3->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation

Caption: Simplified signaling pathways targeted by this compound and related inhibitors.

Experimental Methodologies

The determination of inhibitor cross-reactivity is crucial for understanding its therapeutic potential and potential off-target effects. The data presented in this guide were primarily generated using in vitro kinase assays.

In Vitro Kinase Assays (IC50 Determination)

Biochemical kinase assays are employed to measure the ability of a compound to inhibit the activity of a specific kinase. A common method is the radiolabeled ATP filter-binding assay .

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by a kinase to a specific substrate (peptide or protein).

Workflow:

  • Reaction Setup: The kinase, substrate, ATP (containing a radioactive isotope), and the test inhibitor at various concentrations are combined in a reaction buffer.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by adding a solution that denatures the kinase (e.g., acid or loading buffer).

  • Separation: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Washing: The filter is washed to remove any unbound ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

G A 1. Reaction Mix (Kinase, Substrate, [γ-³²P]ATP, Inhibitor) B 2. Incubation A->B C 3. Spot on Filter B->C D 4. Wash C->D E 5. Scintillation Counting D->E F 6. IC50 Calculation E->F

Caption: Workflow of a radiolabeled ATP filter-binding kinase assay.

KINOMEscan® Competition Binding Assay (Kd Determination)

The KINOMEscan® platform utilizes a competition binding assay to measure the binding affinity (Kd) of a compound to a large panel of kinases.

Principle: This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

Workflow:

  • Assay Components: The assay consists of three main components: a kinase tagged with DNA, a ligand immobilized on a solid support, and the test compound.

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Separation: The solid support with the bound kinase is separated from the unbound components.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO). The results are used to calculate the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.

G cluster_0 No Inhibitor cluster_1 With Inhibitor cluster_2 Quantification Kinase_A Kinase-DNA Ligand_A Immobilized Ligand Kinase_A->Ligand_A Binds Inhibitor Inhibitor Kinase_B Kinase-DNA Inhibitor->Kinase_B Binds Ligand_B Immobilized Ligand Kinase_B->Ligand_B Binding Blocked qPCR qPCR of DNA Tag Result Kd Calculation qPCR->Result

Caption: Principle of the KINOMEscan® competition binding assay.

Conclusion

This compound is a potent inhibitor of VEGFRs, PDGFRβ, and KIT, with reported high selectivity. A direct comparison of its kinome-wide cross-reactivity with other multi-targeted inhibitors is limited by the lack of publicly available comprehensive screening data. However, based on its primary target profile, this compound is a valuable tool for studying signaling pathways driven by these kinases. The comparative data presented for Sunitinib, Sorafenib, Pazopanib, and Axitinib highlight the varying degrees of selectivity among multi-targeted kinase inhibitors and underscore the importance of comprehensive profiling to understand their full spectrum of biological activity. Researchers should consider the specific kinase targets of interest and the potential for off-target effects when selecting an inhibitor for their studies.

References

Confirming (Z)-SU14813 Activity with a Second Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of targeted treatment. (Z)-SU14813 has emerged as a potent multi-targeted inhibitor of key RTKs implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT.[1][2][3][4] To rigorously validate its on-target activity and provide a framework for robust experimental design, this guide compares this compound with Sunitinib, a structurally similar and well-characterized RTK inhibitor with an overlapping target profile.[5][6][7] This comparison is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Potency Comparison: this compound vs. Sunitinib

The inhibitory activity of this compound and Sunitinib against their primary kinase targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values serving as key metrics of potency. The data presented below is collated from various sources to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sunitinib Ki (nM)
VEGFR12[1][2]-2
VEGFR250[1][2]80[5][6][7]9
PDGFRβ4[1][2]2[5][6][7]8
KIT15[1][2]-4

Experimental Protocols for Inhibitor Validation

To ensure the specificity and on-target activity of a primary inhibitor like this compound, employing a second, structurally distinct inhibitor with a similar target profile, such as Sunitinib, is a critical validation step. The following protocols outline key experiments for this purpose.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant human kinases (VEGFR1, VEGFR2, PDGFRβ, KIT)

  • Kinase-specific peptide substrates

  • This compound and Sunitinib stock solutions (in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of this compound and Sunitinib in kinase reaction buffer.

  • In a multi-well plate, add the kinase, its specific substrate, and the serially diluted inhibitor or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

  • Incubate the plate at room temperature for a predetermined time, within the linear range of the assay.[8]

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection system like the ADP-Glo™ assay.[8]

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[10][11][12][13][14]

Materials:

  • Cancer cell line expressing the target kinases (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFRs, or engineered cell lines overexpressing the target)

  • This compound and Sunitinib

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting

Procedure:

  • Treat cultured cells with various concentrations of this compound, Sunitinib, or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and aliquot the cell lysate into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler.[10][11]

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]

  • Collect the supernatant containing the soluble, stabilized proteins.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting using specific antibodies. An increase in the amount of soluble protein at higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.

Western Blotting for Downstream Signaling

This technique assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of key downstream signaling molecules. Inhibition of VEGFR, PDGFR, and KIT is expected to decrease the phosphorylation of proteins in the PI3K/Akt and Ras/Raf/MEK/Erk pathways.[15][16][17][18][19][20]

Materials:

  • Cancer cell line expressing the target kinases

  • This compound and Sunitinib

  • Growth factors (e.g., VEGF, PDGF)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total forms of Akt (e.g., p-Akt Ser473) and Erk (e.g., p-Erk1/2 Thr202/Tyr204)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Equipment for SDS-PAGE and Western blotting

Procedure:

  • Starve the cells (e.g., in serum-free medium) to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound, Sunitinib, or vehicle control for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR-expressing cells) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation and downstream signaling.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated forms of Akt and Erk.

  • Subsequently, strip the membrane and re-probe with antibodies against the total forms of Akt and Erk to confirm equal protein loading.[21][22][23][24]

  • Detect the signals using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the ratio of phosphorylated to total protein in the inhibitor-treated samples indicates effective pathway inhibition.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and the experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

G VEGFR/PDGFR/KIT Signaling Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PI3K PDGFR->Ras KIT KIT KIT->PI3K KIT->Ras SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation

Caption: VEGFR/PDGFR/KIT Signaling and Inhibition.

G Experimental Workflow for Inhibitor Validation cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_data Data Analysis invitro_assay In Vitro Kinase Assay (IC50 Determination) ic50_calc IC50 Calculation invitro_assay->ic50_calc cell_culture Cell Culture inhibitor_treatment Inhibitor Treatment (this compound or Sunitinib) cell_culture->inhibitor_treatment cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) inhibitor_treatment->cetsa western_blot Western Blotting (Downstream Signaling) inhibitor_treatment->western_blot target_engagement_analysis Target Engagement Analysis cetsa->target_engagement_analysis pathway_inhibition_analysis Pathway Inhibition Analysis western_blot->pathway_inhibition_analysis

References

(Z)-SU14813 Rescue Experiment: A Comparative Guide to Downstream Effector Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its close structural and functional analog, Sunitinib. The focus is on understanding their impact on downstream signaling pathways and a proposed experimental framework for a rescue experiment to validate the role of specific downstream effectors.

This compound and Sunitinib are potent inhibitors of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[1][2] By targeting these receptors, they disrupt key signaling cascades involved in tumor growth, angiogenesis, and metastasis.[1] The primary downstream pathways affected by the inhibition of these RTKs are the MAPK/ERK and PI3K/Akt pathways.

Comparative Analysis of this compound and Sunitinib

While both compounds share a similar target profile, their potency against specific kinases can vary. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for each compound against their primary targets.

TargetThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR12[3]-
VEGFR250[3]80[4]
PDGFRβ4[3]2[4]
KIT15[3]-

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Downstream Signaling Pathways

The inhibition of VEGFRs and PDGFRs by this compound and Sunitinib is expected to lead to a reduction in the phosphorylation and activation of key downstream signaling molecules, primarily within the MAPK/ERK and PI3K/Akt pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription SU14813 This compound / Sunitinib SU14813->RTK Inhibition

Signaling pathway of this compound and Sunitinib.

Proposed Rescue Experiment with Downstream Effectors

A rescue experiment is a powerful method to confirm that the effect of an inhibitor is mediated through a specific downstream pathway. In the context of this compound, a rescue experiment would involve introducing a constitutively active form of a downstream effector (e.g., MEK1 or Akt1) into cells and observing whether this can overcome the anti-proliferative effects of the drug.

Experimental Workflow

cluster_prep Cell Line Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Transfect cells with constitutively active MEK1 or Akt1 plasmid A2 Select for stable expression A1->A2 B1 Plate wild-type and transfected cells B2 Treat with varying concentrations of This compound B1->B2 C1 Cell Viability Assay (e.g., MTT) B2->C1 C2 Western Blot for p-ERK and p-Akt B2->C2

Workflow for a rescue experiment.

Expected Outcomes

If the anti-proliferative effects of this compound are primarily mediated through the MAPK/ERK pathway, cells expressing constitutively active MEK1 should show resistance to the drug compared to wild-type cells. Similarly, if the PI3K/Akt pathway is the main mediator, cells with constitutively active Akt1 will be more resistant.

cluster_condition Experimental Condition cluster_outcome Expected Outcome X1 Wild-Type Cells + This compound Y1 Decreased Cell Viability X1->Y1 X2 ca-MEK1 Cells + This compound Y2 Rescued Cell Viability (if MAPK pathway is dominant) X2->Y2 X3 ca-Akt1 Cells + This compound Y3 Rescued Cell Viability (if PI3K/Akt pathway is dominant) X3->Y3

Logical relationship of expected outcomes.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (wild-type and transfected) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or Sunitinib (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the log of the inhibitor concentration to determine the IC50 value.

Western Blot for Phosphorylated ERK and Akt
  • Cell Lysis: After treatment with the inhibitor for the desired time (e.g., 2 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total Akt.

Conclusion

This guide provides a framework for comparing this compound and Sunitinib and for designing a rescue experiment to elucidate the specific downstream pathways mediating their effects. While Sunitinib's impact on downstream signaling has been studied, there is a clear need for direct comparative data with this compound to fully understand its mechanism of action. The proposed rescue experiment, in conjunction with detailed molecular analysis, will provide valuable insights for researchers and drug development professionals working on targeted cancer therapies.

References

A Head-to-Head Comparison of (Z)-SU14813 with Other Prominent VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of cancer therapeutics, the selection of an appropriate VEGFR inhibitor is a critical decision. This guide provides an objective, data-driven comparison of (Z)-SU14813 with other well-established VEGFR inhibitors, including Sunitinib, Sorafenib, and Axitinib. By presenting key performance data, detailed experimental methodologies, and illustrative signaling pathways, this document aims to facilitate informed decisions in drug discovery and development.

Quantitative Performance Analysis

The inhibitory activity of this compound and its counterparts has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the potency of these inhibitors against their targets. The following table summarizes the available data for this compound, Sunitinib, Sorafenib, and Axitinib against crucial receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.

InhibitorTargetIC50 (nM)Ki (nM)
This compound VEGFR12-
VEGFR250-
PDGFRβ4-
KIT15-
Sunitinib VEGFR1-2
VEGFR2809
VEGFR3-17
PDGFRβ28
KIT-4
Sorafenib VEGFR126-
VEGFR290-
VEGFR320-
PDGFRβ57-
c-KIT68-
B-Raf22-
Raf-16-
Axitinib VEGFR10.1-
VEGFR20.2-
VEGFR30.1-0.3-
PDGFRβ1.6-
c-Kit1.7-

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize and compare VEGFR inhibitors.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Protocol:

  • Plate Coating: 96-well microtiter plates are coated with a peptide substrate, such as poly-Glu,Tyr (4:1), which serves as a substrate for the kinase.[4][5]

  • Blocking: To prevent non-specific binding, the wells are blocked with a solution of bovine serum albumin (BSA).[5]

  • Inhibitor Addition: Serial dilutions of the test compounds (this compound, Sunitinib, etc.) are added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Kinase Reaction: The kinase reaction is initiated by adding the recombinant kinase (e.g., VEGFR-2) and ATP to the wells. The reaction is allowed to proceed for a set period at room temperature.[4]

  • Detection: The level of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP) for a colorimetric or chemiluminescent readout.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular VEGFR Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of VEGFR in a cellular context, providing a more physiologically relevant measure of its activity.

Protocol:

  • Cell Culture: Cells expressing the target receptor (e.g., human umbilical vein endothelial cells (HUVECs) or engineered cell lines overexpressing VEGFR-2) are cultured in appropriate media.[11]

  • Serum Starvation: Prior to the experiment, cells are typically serum-starved to reduce baseline receptor activation.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitors for a specified time.[12]

  • Ligand Stimulation: The cells are then stimulated with the cognate ligand (e.g., VEGF-A) to induce receptor phosphorylation.[12]

  • Cell Lysis: The cells are lysed to extract total protein.[12]

  • Quantification of Phosphorylation: The amount of phosphorylated VEGFR is determined, commonly by Western blotting or ELISA.[11][12] For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2 (as a loading control).[12] For ELISA, cell lysates are added to plates coated with a capture antibody for VEGFR-2, and a detection antibody specific for the phosphorylated form is used for quantification.[11]

  • Data Analysis: The level of phosphorylated VEGFR-2 is normalized to the total amount of VEGFR-2 for each treatment condition. The IC50 value is calculated as the concentration of inhibitor that reduces receptor phosphorylation by 50% compared to the stimulated control.

Cell Viability (MTT) Assay

This assay assesses the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cell lines or endothelial cells are seeded in 96-well plates and allowed to attach overnight.[13]

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitors.[13]

  • Incubation: The plates are incubated for a period of 48-72 hours.[3]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[14][15]

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is then determined.

Visualizing the Mechanisms of Action

To better understand the biological context in which these inhibitors operate, the following diagrams illustrate the VEGFR signaling pathway, the general mechanism of VEGFR inhibitors, and a typical experimental workflow.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K RAS RAS P2->RAS Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR signaling pathway.

Caption: General mechanism of action for VEGFR tyrosine kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models BiochemicalAssay Biochemical Kinase Assay (IC50 Determination) CellularAssay Cellular Phosphorylation Assay (Cellular IC50) BiochemicalAssay->CellularAssay ViabilityAssay Cell Viability Assay (e.g., MTT) CellularAssay->ViabilityAssay Xenograft Tumor Xenograft Models ViabilityAssay->Xenograft Efficacy Antitumor Efficacy Assessment Xenograft->Efficacy Start Compound Synthesis (this compound) Start->BiochemicalAssay

Caption: A generalized experimental workflow for evaluating VEGFR inhibitors.

References

Investigating Potential Resistance to (Z)-SU14813: A Comparative Guide to Alternative Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a multi-targeted tyrosine kinase inhibitor (TKI) that has shown potent anti-angiogenic and anti-tumor activity by targeting key receptor tyrosine kinases (RTKs) including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] Despite the promising therapeutic potential of this compound and similar TKIs, the development of resistance remains a significant clinical challenge. This guide provides a comparative overview of potential resistance mechanisms to this compound, drawing parallels from structurally and functionally similar TKIs. We present experimental data on alternative therapies, detailed protocols for investigating resistance, and visual workflows to aid researchers in this critical area of drug development.

Comparison of this compound and Alternative Multi-Targeted TKIs

While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, valuable insights can be gleaned from studies of other multi-targeted TKIs with overlapping target profiles. Sunitinib, Sorafenib, Pazopanib, and Axitinib are established TKIs used in the treatment of various cancers, including renal cell carcinoma (RCC), and serve as relevant comparators.

DrugPrimary TargetsReported Efficacy (in relevant contexts)Common Resistance Mechanisms
This compound VEGFR1, VEGFR2, PDGFRβ, KIT, FLT3[1]Potent anti-tumor activity in various xenograft models.[1]Not explicitly documented. Inferred to be similar to other multi-targeted TKIs.
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R[2]Improved progression-free survival (PFS) and overall survival (OS) in RCC.[3]Activation of bypass pathways (PI3K/Akt, MET, AXL), secondary mutations in KIT, increased drug efflux, lysosomal sequestration.[2][4][5]
Sorafenib VEGFRs, PDGFRβ, RAF kinases, KIT, FLT3[6][7]Established first-line treatment for advanced hepatocellular carcinoma (HCC) and RCC.[6][8]Upregulation of alternative signaling pathways (PI3K/Akt, JAK-STAT), hypoxia-inducible pathways, epithelial-mesenchymal transition (EMT).[6][8]
Pazopanib VEGFRs, PDGFRs, KIT[9]Non-inferior PFS compared to sunitinib in RCC, with a different safety profile.[10]Activation of alternative RTKs (MET, IGF-1R), mutations in downstream signaling components (e.g., NRAS).[9][11]
Axitinib VEGFRs 1, 2, 3[12]Effective in second-line treatment of advanced RCC.[12]Upregulation of bypass signaling through AXL and MET activation.[4][13]

Potential Resistance Mechanisms to this compound

Based on the mechanisms observed for analogous TKIs, the following are potential avenues of resistance to this compound that warrant investigation:

  • Activation of Bypass Signaling Pathways: Tumor cells can circumvent the inhibition of primary targets by upregulating alternative survival pathways. Key pathways to investigate include:

    • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

    • MET Signaling: Activation of the MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), can promote tumor growth and invasion.

    • AXL Signaling: The AXL receptor tyrosine kinase is implicated in cell survival, migration, and drug resistance.

  • Secondary Mutations in Target Kinases: Mutations in the kinase domains of VEGFR, PDGFR, KIT, or FLT3 can alter the drug-binding pocket, reducing the efficacy of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cancer cells, lowering its intracellular concentration.

  • Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer migratory and invasive properties, as well as resistance to various cancer therapies.

Experimental Protocols for Investigating Resistance

To investigate these potential resistance mechanisms, a series of well-established experimental protocols can be employed.

Generation of this compound-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to this compound.

Methodology:

  • Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound, ideally one with known expression of its target RTKs.

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Dose Escalation:

    • Culture the parental cells in media containing a low concentration of this compound (e.g., IC10-IC20).

    • Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.

    • At each step, allow the cells to recover and resume normal growth before the next concentration increase.

  • Confirmation of Resistance: Periodically determine the IC50 of the treated cell population. A significant increase in the IC50 (typically >5-fold) compared to the parental cells indicates the development of resistance.

  • Clonal Selection: Once a resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones for further characterization.[14][15]

Cell Viability Assays

Objective: To quantify the cytotoxic or cytostatic effects of this compound and alternative TKIs.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells (parental and resistant) in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of the TKI (e.g., this compound, sunitinib, etc.) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Bypass Pathway Activation

Objective: To detect changes in the activation state of key signaling proteins in resistant cells.

Methodology:

  • Protein Extraction: Lyse parental and resistant cells (with and without drug treatment) to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-MET, MET, p-AXL, AXL, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[16][17]

Kinase Activity Assays

Objective: To directly measure the enzymatic activity of target kinases in the presence of inhibitors.

Methodology (In Vitro Kinase Assay):

  • Reagents: Recombinant target kinases (e.g., VEGFR2, PDGFRβ), a suitable substrate (e.g., a generic peptide or protein), ATP, and the TKI of interest.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the TKI in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period.

  • Detection: Measure the kinase activity. This can be done through various methods, such as:

    • Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assays: Using a labeled substrate that emits a fluorescent signal upon phosphorylation.

  • Data Analysis: Determine the IC50 of the TKI for each kinase.

Visualizing Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the complex signaling networks and experimental procedures involved in resistance studies, the following diagrams are provided.

cluster_ligand Ligands cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FL FLT3L FLT3 FLT3 FL->FLT3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK KIT->PI3K_Akt KIT->RAS_MAPK FLT3->PI3K_Akt FLT3->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

Caption: Signaling pathways targeted by this compound.

cluster_main_pathway Primary Target Pathway cluster_inhibitor cluster_resistance Resistance Mechanisms Ligand Ligand Receptor Receptor Ligand->Receptor e.g., VEGF -> VEGFR Downstream Downstream Receptor->Downstream e.g., PI3K/Akt Proliferation_Survival Proliferation_Survival Downstream->Proliferation_Survival Proliferation/ Survival TKI TKI (this compound) TKI->Receptor Bypass Bypass Pathway Activation (e.g., MET, AXL) Bypass->Downstream Reactivates Downstream Signaling Mutation Target Mutation Mutation->TKI Prevents Binding Efflux Drug Efflux Efflux->TKI Removes Drug

Caption: Potential resistance mechanisms to this compound.

start Parental Cell Line ic50_initial Determine Initial IC50 (Cell Viability Assay) start->ic50_initial dose_escalation Culture with Increasing Concentrations of this compound ic50_initial->dose_escalation check_resistance Periodically Check IC50 dose_escalation->check_resistance check_resistance->dose_escalation IC50 not significantly increased resistant_line Established Resistant Cell Line check_resistance->resistant_line IC50 significantly increased characterization Characterize Resistance Mechanisms resistant_line->characterization western Western Blot (Bypass Pathways) characterization->western sequencing Sequencing (Target Mutations) characterization->sequencing efflux_assay Drug Efflux Assay characterization->efflux_assay

Caption: Experimental workflow for generating and characterizing resistant cell lines.

References

(Z)-SU14813: A Comparative Analysis of Kinase Selectivity with a Focus on VEGFR2

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties. This guide provides a detailed comparison of its inhibitory activity, focusing on its selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) over other kinases. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound for preclinical and clinical research.

In Vitro Kinase Inhibitory Activity of this compound

This compound demonstrates potent inhibition of several RTKs, primarily targeting the VEGFR and PDGF receptor families, as well as KIT and FLT3.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, highlighting its selectivity profile.

Kinase TargetIC50 (nM)
VEGFR12[3][4][5]
VEGFR2 50 [3][4][5]
PDGFRβ4[3][4][5]
KIT15[3][4][5]
FLT350
FMS/CSF1R-
FGFR13500[6]
EGFR>20000[6]
Src2500[6]
c-Met9000[6]

Note: IC50 values for FLT3 and FMS/CSF1R are based on cellular phosphorylation assays, while others are from biochemical kinase assays. A hyphen (-) indicates that a specific biochemical IC50 value was not provided in the cited sources.

The data clearly indicates that while this compound is a multi-targeted inhibitor, it shows a degree of selectivity. It is most potent against VEGFR1 and PDGFRβ, with a slightly lower potency for VEGFR2 and KIT.[3][4][5] Importantly, the inhibitory activity against other kinase families, such as FGFR, EGFR, Src, and c-Met, is significantly lower, with IC50 values in the micromolar range, demonstrating a selectivity of approximately 100- to 10,000-fold for its primary targets.[1][6]

Experimental Methodologies

The determination of the kinase selectivity of this compound involves both biochemical and cellular assays to provide a comprehensive understanding of its inhibitory profile.

Biochemical Kinase Assays

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on purified kinase enzymes. The IC50 values for this compound against its target RTKs were established using glutathione S-transferase (GST) fusion proteins that contain the complete cytoplasmic domains of the respective kinases.[1]

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., VEGFR2, PDGFRβ) are purified. A generic substrate, such as a poly(Glu, Tyr) peptide, is used to measure kinase activity.

  • Compound Dilution: this compound is serially diluted to a range of concentrations in an appropriate solvent, typically DMSO.

  • Kinase Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. The reaction is initiated by the addition of ATP.

  • Inhibitor Incubation: The various concentrations of this compound are added to the kinase reaction mixture.

  • Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using methods such as radioisotope incorporation (e.g., [γ-³²P]ATP) or non-radioactive methods like ELISA with anti-phosphotyrosine antibodies.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare Kinase Enzyme reaction Combine Kinase, Substrate, ATP & this compound prep1->reaction prep2 Prepare Substrate prep2->reaction prep3 Prepare this compound Dilutions prep3->reaction incubation Incubate at 37°C reaction->incubation detection Measure Kinase Activity (e.g., Phosphorylation) incubation->detection analysis Calculate % Inhibition detection->analysis ic50 Determine IC50 Value analysis->ic50

Biochemical Kinase Assay Workflow

Cellular Receptor Phosphorylation Assays

To assess the inhibitory activity of this compound in a more physiologically relevant context, cellular assays are employed. These assays measure the inhibition of ligand-stimulated receptor phosphorylation in whole cells.

General Protocol:

  • Cell Culture: Cells overexpressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2) are cultured to sub-confluency.

  • Serum Starvation: Cells are serum-starved for a period (e.g., 18 hours) to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound for a defined time (e.g., 1 hour).

  • Ligand Stimulation: The cells are then stimulated with the corresponding ligand (e.g., VEGF-A for VEGFR2) for a short period (e.g., 5-10 minutes) to induce receptor autophosphorylation.

  • Cell Lysis: The cells are lysed to extract cellular proteins.

  • Detection of Phosphorylation: The level of phosphorylated receptor is quantified using methods such as Western blotting or ELISA with specific antibodies that recognize the phosphorylated form of the receptor.

  • Data Analysis: The amount of phosphorylated receptor in the presence of the inhibitor is compared to the stimulated control without the inhibitor to determine the percent inhibition. The cellular IC50 value is then calculated.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound exerts its anti-angiogenic effects by blocking this initial phosphorylation step.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Migration, Survival) Akt->Gene Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene SU14813 This compound SU14813->VEGFR2 Inhibits

Simplified VEGFR2 Signaling Pathway

References

Safety Operating Guide

Proper Disposal of (Z)-SU14813: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Recommended if handling large quantities or if there is a risk of aerosolization
Waste Container Setup

Properly labeled and segregated waste containers are fundamental to a compliant chemical waste management program.

  • Solid Waste: Designate a clearly labeled, sealable container for solid this compound waste. The label should include the chemical name, "this compound," and the appropriate hazard warnings.

  • Liquid Waste: Use a separate, leak-proof, and clearly labeled container for solutions containing this compound. The label must indicate the chemical name and all solvent components.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal of Unused Solid this compound

Unused or expired solid this compound should be disposed of as chemical waste.

  • Transfer: Carefully transfer the solid this compound into the designated solid waste container.

  • Avoid Dust: Minimize the generation of dust during transfer.

  • Seal: Securely seal the container.

Disposal of this compound Solutions

Solutions containing this compound must be treated as hazardous waste.

  • Collection: Pour the solution directly into the designated liquid waste container.

  • Solvent Compatibility: Ensure the waste container is compatible with the solvents used.

  • No Drain Disposal: Do not dispose of solutions containing this compound down the drain.[1]

Disposal of Contaminated Labware

All labware that has come into contact with this compound must be decontaminated or disposed of properly.

  • Reusable Glassware: Rinse with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. The rinsate should be collected and disposed of as liquid chemical waste. Following the initial rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Single-Use Plastics: Dispose of as solid chemical waste in the designated container.

Waste Pickup and Documentation

Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Maintain a detailed log of the disposed chemicals, including the name, quantity, and date of disposal. All disposal activities must be conducted in accordance with local, state, and federal regulations.[2][3]

Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Handling Protocols for (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling (Z)-SU14813, a potent multi-targeted receptor tyrosine kinase inhibitor. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound that requires careful handling to avoid exposure. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

A comprehensive summary of recommended PPE for handling this compound is provided below.

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Skin and Body Protection Laboratory coat; consider a disposable gown for extensive handlingProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust/aerosol generation is likely.Minimizes inhalation of the compound.

Step-by-Step Handling Procedures

To ensure safe handling of this compound, the following operational steps are recommended:

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE and waste disposal containers, readily available.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of the solid compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Collect unused compound and contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect solutions containing this compound in a sealed and properly labeled hazardous waste container.

  • Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G A Preparation - Assemble PPE - Prepare workspace - Locate spill kit B Don PPE - Lab coat - Gloves - Eye protection A->B C Handling - Weighing in fume hood - Solution preparation B->C D Experimentation - In-vitro / In-vivo studies C->D E Decontamination - Clean workspace - Wash hands D->E F Waste Disposal - Segregate solid & liquid waste - Label hazardous waste E->F G Doff PPE F->G

Workflow for Handling this compound

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